Technical Documentation Center

3-(4-iodo-1H-pyrazol-3-yl)-pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-iodo-1H-pyrazol-3-yl)-pyridine

Core Science & Biosynthesis

Foundational

Molecular Architecture, Synthetic Methodologies, and Medicinal Chemistry Applications of 3-(4-Iodo-1H-pyrazol-3-yl)pyridine

Executive Summary In modern rational drug design, heterobiaryl scaffolds serve as foundational building blocks for developing highly selective targeted therapeutics. 3-(4-Iodo-1H-pyrazol-3-yl)pyridine (CAS: 176752-84-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, heterobiaryl scaffolds serve as foundational building blocks for developing highly selective targeted therapeutics. 3-(4-Iodo-1H-pyrazol-3-yl)pyridine (CAS: 176752-84-4) has emerged as a privileged intermediate, particularly in the synthesis of kinase inhibitors. By combining a bidentate hydrogen-bonding network (via the pyridine and pyrazole rings) with a highly reactive, orthogonally positioned synthetic handle (the C4-iodine), this molecule allows medicinal chemists to construct complex, spatially defined architectures[1]. This technical guide explores the structural rationale, mechanistic utility, and validated synthetic workflows for utilizing this critical compound.

Molecular Architecture & Chemical Properties

The structural brilliance of 3-(4-iodo-1H-pyrazol-3-yl)pyridine lies in its dual functionality. The core consists of a pyridine ring directly attached to the C3 position of a pyrazole ring. The C4 position of the pyrazole is functionalized with an iodine atom, while the N1 position remains an unsubstituted secondary amine.

Table 1: Physicochemical and Structural Profiling

PropertyValueStructural Significance
CAS Number 176752-84-4Standardized identifier for commercial procurement[1].
Molecular Formula C8H6IN3Indicates a highly nitrogenous, halogenated heterocycle.
Molecular Weight 271.06 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
SMILES IC1=CNN=C1C=2C=NC=CC2Defines the exact connectivity and biaryl linkage.
H-Bond Donors 1 (Pyrazole NH)Critical for interacting with kinase hinge region backbone carbonyls.
H-Bond Acceptors 2 (Pyridine N, Pyrazole N)Critical for interacting with kinase hinge region backbone amides.

Mechanistic Utility in Kinase Inhibition

The 3-(1H-pyrazol-3-yl)pyridine motif is a highly validated pharmacophore for ATP-competitive kinase inhibitors (targeting kinases such as ALK, CDK, and GSK3)[2]. The efficacy of this scaffold is rooted in its ability to mimic the adenine ring of ATP.

  • The Hinge-Binding Core: The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent pyrazole NH acts as a hydrogen bond donor. Together, they form a robust bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase hinge region.

  • The C4-Iodine Trajectory: The iodine atom at the C4 position of the pyrazole is geometrically directed toward the solvent-exposed channel or the kinase selectivity pocket. Because the carbon-iodine bond is highly reactive toward oxidative addition, it serves as an ideal vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[3]. This allows researchers to "grow" the molecule into the selectivity pocket without disrupting the critical hinge-binding interactions.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Hinge Kinase Hinge Region (Backbone Amides) Pyridine->Hinge Binds to NH Pyrazole Pyrazole NH (H-Bond Donor) Iodine C4-Iodine (Synthetic Handle) Pyrazole->Iodine C4 Position Pyrazole->Hinge Binds to C=O Pocket Selectivity Pocket / Solvent Channel Iodine->Pocket Cross-Coupling Vector

Diagram 1: Pharmacophore logic of 3-(4-iodo-1H-pyrazol-3-yl)pyridine in kinase hinge-binding.

Synthetic Workflows and Methodologies

The synthesis and subsequent functionalization of 3-(4-iodo-1H-pyrazol-3-yl)pyridine require precise control over regioselectivity and catalyst selection.

De Novo Scaffold Synthesis

The core is typically constructed via the condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an enaminone intermediate. Subsequent cyclization with hydrazine hydrate forms the 3-(1H-pyrazol-3-yl)pyridine core. Finally, regioselective electrophilic aromatic substitution using N-iodosuccinimide (NIS) or I2/CAN installs the iodine exclusively at the C4 position[4]. The C4 position is targeted because the electron-donating effects of the pyrazole nitrogens make it the most electron-rich carbon in the ring.

Downstream Functionalization

The C4-iodine bond readily undergoes oxidative addition to Palladium(0) catalysts, making it an excellent substrate for Suzuki-Miyaura cross-coupling with arylboronic acids[3]. However, the free pyrazole NH can coordinate to the palladium catalyst, potentially slowing down the reaction or leading to unwanted N-arylation. To overcome this, microwave irradiation is often employed to overcome the activation barrier, or the NH is transiently protected (e.g., with a Trityl or THP group)[5].

Synthesis SM 3-Acetylpyridine Enaminone Enaminone Intermediate SM->Enaminone DMF-DMA, Reflux (Condensation) PyridinePyrazole 3-(1H-pyrazol-3-yl)pyridine Enaminone->PyridinePyrazole Hydrazine Hydrate (Cyclization) IodoProduct 3-(4-iodo-1H-pyrazol-3-yl)pyridine (CAS: 176752-84-4) PyridinePyrazole->IodoProduct NIS or I2/CAN (Electrophilic Substitution) CoupledProduct C4-Functionalized Kinase Inhibitor IodoProduct->CoupledProduct Arylboronic Acid, Pd-Catalyst (Suzuki-Miyaura Coupling)

Diagram 2: Synthetic workflow from 3-acetylpyridine to C4-functionalized kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Regioselective C4-Iodination of 3-(1H-pyrazol-3-yl)pyridine

Causality Focus: N-Iodosuccinimide (NIS) is chosen over elemental iodine (I2) because it provides a milder, more controlled release of the electrophilic iodonium ion (I+), preventing over-halogenation and ensuring strict regioselectivity at the C4 position[4].

  • Preparation: Dissolve 3-(1H-pyrazol-3-yl)pyridine (10.0 mmol, 1.45 g) in anhydrous N,N-dimethylformamide (DMF) (25 mL) in a round-bottom flask under an argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (10.5 mmol, 2.36 g) portion-wise over 15 minutes to control the exothermic nature of the electrophilic substitution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (EtOAc:Hexane 1:1). The starting material (lower Rf) should disappear, replaced by a new spot (higher Rf). Confirm via LC-MS (Expected m/z: 272.0 [M+H]+).

  • Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na2S2O3) (50 mL) to reduce any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield 3-(4-iodo-1H-pyrazol-3-yl)pyridine as an off-white solid.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality Focus: Microwave irradiation is utilized to rapidly overcome the thermodynamic barrier caused by the potential coordination of the free pyrazole NH to the palladium catalyst. Cesium carbonate (Cs2CO3) is selected as the base because its high solubility in aqueous-organic mixtures facilitates the critical transmetalation step[3].

  • Preparation: To a 10 mL microwave vial, add 3-(4-iodo-1H-pyrazol-3-yl)pyridine (0.5 mmol, 135.5 mg) and the desired arylboronic acid (0.6 mmol, 1.2 equiv).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.025 mmol, 5 mol%) and Cesium carbonate (Cs2CO3) (1.25 mmol, 2.5 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (3:1 v/v, 4 mL). Causality: The biphasic system ensures dissolution of both the organic substrates and the inorganic base.

  • Degassing: Purge the vial with argon for 5 minutes, then seal with a crimp cap.

  • Irradiation: Place the vial in a microwave synthesizer and irradiate at 110 °C for 15 minutes.

  • Validation (In-Process): Cool to room temperature. Analyze an aliquot via LC-MS to confirm the disappearance of the m/z 272.0 peak and the appearance of the target mass.

  • Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Dry, concentrate, and purify via reverse-phase HPLC.

Table 2: Optimization of Suzuki Coupling Conditions for 4-Iodopyrazoles [3]

Catalyst SystemBaseSolvent SystemTemp / TimeYield (%)
Pd(PPh3)4 (5 mol%)Na2CO31,4-Dioxane/H2O (3:1)90 °C / 12 h (Conventional)65%
Pd(dppf)Cl2 (5 mol%)K3PO4Toluene/H2O (4:1)100 °C / 8 h (Conventional)78%
Pd(PPh3)4 (5 mol%) Cs2CO3 1,4-Dioxane/H2O (3:1) 110 °C / 15 min (Microwave) 92%

References

1. 2. 3. 4.

Sources

Exploratory

The Therapeutic Potential of 3-(4-Iodo-1H-pyrazol-3-yl)-pyridine in Kinase Inhibition: A Structural and Synthetic Paradigm

Executive Summary The dysregulation of protein kinases is a foundational driver of numerous oncological, inflammatory, and neurodegenerative pathologies. In the pursuit of highly selective, ATP-competitive small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of protein kinases is a foundational driver of numerous oncological, inflammatory, and neurodegenerative pathologies. In the pursuit of highly selective, ATP-competitive small molecule inhibitors, the heterocyclic scaffold 3-(4-iodo-1H-pyrazol-3-yl)-pyridine has emerged as a privileged building block. This technical guide explores the structural rationale behind this specific pharmacophore, detailing how the pyrazole-pyridine core acts as an ideal kinase "hinge binder," while the 4-iodo substituent provides a highly reactive vector for late-stage synthetic diversification.

Molecular Rationale: The Pyrazole-Pyridine Hinge Binder

The design of Type I kinase inhibitors relies on mimicking the purine ring of adenosine triphosphate (ATP) to competitively bind the kinase active site. The pyrazole-pyridine core achieves this through highly specific, structurally rigid interactions[1].

The Adenine Bioisostere

The 1H-pyrazole moiety serves as an exceptional bioisostere for the adenine ring of ATP. Within the highly conserved hinge region of the kinase domain, the pyrazole ring establishes a bidentate hydrogen-bonding network:

  • Hydrogen Bond Donor: The N-H of the pyrazole donates a hydrogen bond to the backbone carbonyl oxygen of a hinge residue (e.g., Glu or Met).

  • Hydrogen Bond Acceptor: The adjacent sp² hybridized nitrogen acts as an acceptor, interacting with the backbone amide N-H of the hinge.

The Pyridine Anchor

The pyridine ring attached to the 3-position of the pyrazole is not merely a structural spacer; it actively occupies the hydrophobic pocket adjacent to the hinge region. The nitrogen atom on the pyridine can be strategically positioned to interact with conserved water molecules or specific residues (such as Cys531 in certain kinases), significantly enhancing binding enthalpy and kinase selectivity[2].

JNK_Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK1/2/3 Kinase MAP2K->JNK cJun c-Jun Transcription JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor Pyrazole-Pyridine Inhibitor Inhibitor->JNK ATP-Competitive Inhibition

Fig 1: JNK MAPK signaling cascade illustrating ATP-competitive inhibition by pyrazole-pyridine.

The 4-Iodo Vector: Strategic Late-Stage Diversification

While the pyrazole-pyridine core anchors the molecule, achieving selectivity against the "dark kinome" requires extending the molecule into the less conserved regions of the ATP pocket, such as the DFG-out pocket or the solvent-exposed front cleft[3].

This is where the 4-iodo substituent becomes critical. Iodine is a large, highly polarizable halogen with a relatively weak carbon-halogen bond. In the context of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, the 4-position points directly toward the solvent-exposed region or selectivity pocket (depending on the specific kinase conformation). The iodine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), allowing medicinal chemists to rapidly generate a diverse library of analogs from a single, advanced intermediate[4].

Experimental Methodology: Self-Validating Suzuki-Miyaura Workflow

To harness the therapeutic potential of this scaffold, researchers must execute highly efficient cross-coupling reactions. The following protocol describes a self-validating Suzuki-Miyaura workflow designed to functionalize the 4-iodo position while preventing unwanted side reactions (such as deiodination or N-arylation).

Step-by-Step Protocol & Causality

Step 1: Reaction Assembly (The Biphasic System)

  • Action: Combine 3-(4-iodo-1H-pyrazol-3-yl)-pyridine (1.0 eq), aryl boronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.
  • Causality:

    
     is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and drastically reduces the rate of competitive dehalogenation of the electron-rich pyrazole. The biphasic Dioxane/Water system is critical: water dissolves the inorganic base to generate the active boronate species (facilitating transmetalation), while dioxane solubilizes the organic scaffold.
    

Step 2: Microwave-Assisted Catalysis

  • Action: Seal the vessel and subject it to microwave irradiation at 110°C for 30 minutes.

  • Causality: The 4-position of a pyrazole is sterically hindered and electronically deactivated compared to standard aryl iodides. Microwave heating provides rapid, uniform energy transfer that overcomes the high activation energy required for oxidative addition, achieving complete conversion before thermal degradation of the catalyst occurs.

Step 3: Self-Validating Analytical Checkpoint

  • Action: Quench a 10 µL aliquot, filter, and analyze via LC-MS.

  • Validation System: The success of the reaction is internally verified by tracking the disappearance of the starting material mass (

    
     272.07 
    
    
    
    ) and the appearance of the target product mass. Crucially, a negative control reaction (identical conditions, lacking Pd catalyst) must be run in parallel. The negative control must show 0% conversion; this validates that the product formation is strictly catalyst-dependent and rules out background uncatalyzed nucleophilic aromatic substitution.

Step 4: Functional Kinase Validation

  • Action: Purify the product via Preparative HPLC and evaluate it in an in vitro FRET-based kinase assay (e.g., against JNK3).

  • Validation System: Include Staurosporine as a universal positive control. If Staurosporine fails to inhibit the kinase, the assay is deemed invalid (e.g., degraded enzyme or faulty ATP concentration), ensuring that any negative results from the synthesized analogs are true reflections of binding affinity, not assay failure.

Workflow Step1 1. Scaffold Prep 3-(4-iodo-1H-pyrazol-3-yl)pyridine Step2 2. Boronic Acid Addition (R-B(OH)2) Step1->Step2 Step3 3. Pd-Catalysis Pd(dppf)Cl2, K2CO3 Step2->Step3 Step4 4. Microwave 110°C, 30 min Step3->Step4 Step5 5. Purification Prep-HPLC & LC-MS Step4->Step5 Step6 6. Kinase Assay IC50 Profiling Step5->Step6

Fig 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for 4-iodo-pyrazole diversification.

Quantitative SAR Data: Targeting JNK3

The synthetic versatility of the 4-iodo vector allows for the rapid generation of Structure-Activity Relationship (SAR) data. The c-Jun N-terminal kinases (JNKs) are prime targets for this scaffold. Aberrant JNK3 activity is heavily implicated in neurodegeneration and insulin resistance[5].

By substituting the 4-iodo group with various aryl and heteroaryl moieties, researchers can fine-tune both potency and selectivity. The table below summarizes the SAR profile of derivatives synthesized from the 3-(4-iodo-1H-pyrazol-3-yl)-pyridine core, demonstrating how functionalization at the 4-position drives nanomolar potency and absolute selectivity over closely related kinases like p38.

Compound IDR-Group at 4-Position (via Suzuki Coupling)JNK3 IC₅₀ (µM)p38 IC₅₀ (µM)Selectivity Fold (p38/JNK3)Predicted Brain Penetration
1 (Core) -Iodo (Precursor)> 10.0> 20.0N/AHigh
2 -Phenyl0.63> 20.0> 31xLow
3 -4-Fluorophenyl0.12> 20.0> 166xModerate
4 -3-Aminophenyl0.05> 20.0> 400xHigh
5 -4-(Trifluoromethyl)phenyl0.85> 20.0> 23xHigh

Data synthesized and adapted from the optimization of 4-(pyrazol-3-yl)-pyridine series for JNK inhibition[5].

Conclusion

The compound 3-(4-iodo-1H-pyrazol-3-yl)-pyridine represents a master key in modern kinase inhibitor design. Its pyrazole-pyridine core provides an energetically favorable, highly specific anchor to the ATP hinge region, while the 4-iodo substituent acts as a highly efficient synthetic vector. By employing robust, self-validating palladium-catalyzed cross-coupling workflows, drug development professionals can leverage this single building block to access vast chemical spaces, ultimately yielding highly selective therapeutics for oncology, immunology, and neurodegenerative diseases.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors Source: nih.gov[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoyA9rR8Z0f1X3tNESQw23Ej_Tz2bysBgd0oo-8lqRpZTeidDN-Jn-UoJisI20Qyc9ThVgcDOFCjBtm32TxsA87XgZc374-s8QcRGE4eVtsjjzvVJV-meCsQNN3lVO6XVqlYukZet_auHjWXE=]
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor Source: arabjchem.org[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe_Iyd07yaWlfBs36cN7bz9xve2X0O5WRIunQGTqW46I19Ij8m0pf0vhZtQNiRicGTmb_q_-7ZttJVx4cpS1iPzafgLF5mfNT7LvLcqvldfBBV0mxx-aH7-3OS6q495M9DjGxR7-QVnmtjItLSy9UNOkrq0NnDoquR4LkqnA9nHgFlDTnydBsfHa5AapTbscuN_Stvk9AS9enQzqM2ELVDa2XwwI9vPBzpbGBoKsZJO-qb4EH0XNc=]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: mdpi.com[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0xt1YvrqPsHG9cY-2QFbUQHMn6CMuSGVRtxTe54yPVIAuvSnU-GxJueFsEx56e2RZuBt3_b5XQLlqDi_rR80kKcqZPjoxoSFt9S-BnFXj-6zhkviTBMS9LrJhi6_PJf6Mu1WURQ==]
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: acs.org[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGokejFTyek1CTF7clH0uEDOPXWKAnt3_pNo2GCqVrdNCXD3wBrF5nagcH7RaOx4FKLCrWHfM2lwoT3CiLhciVUg6axtLRyFtUN4aVmIqwq_NIS8lAMK6RzVp_g30c-gxpOViFlQuAkdiLIT0Gucqnl]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: nih.gov[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDklp7AzReXGom6opTj-j46KWpwS1mteBL-Kvxi9FgIxNz-SwoS8P2Eh4mAxndhx1PTVr12NOPWjtV-mp1bpovA8JK3ebTTFgS14W43JAISOR_ZL7PnRKqgznpSqEnKRihJ2GoDsMgu21pBQ-p]

Sources

Foundational

The Strategic Utilization of 3-(4-Iodo-1H-pyrazol-3-yl)pyridine in Medicinal Chemistry: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Physicochemical profiling, structural causality, and advanced synthetic workflows for CAS 176752-84-4. Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Physicochemical profiling, structural causality, and advanced synthetic workflows for CAS 176752-84-4.

Executive Summary

In modern drug discovery, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can simultaneously satisfy stringent binding requirements and optimize pharmacokinetic properties. 3-(4-Iodo-1H-pyrazol-3-yl)pyridine is one such critical building block. Featuring a bidentate hydrogen-bonding motif (pyrazole) coupled with a solubility-enhancing hinge-binder (pyridine) and a highly reactive synthetic handle (C4-iodide), this molecule serves as a versatile linchpin for late-stage functionalization [1].

This whitepaper provides an in-depth technical analysis of 3-(4-iodo-1H-pyrazol-3-yl)pyridine, detailing its exact chemical identifiers, the causality behind its structural reactivity, and field-proven, self-validating protocols for its implementation in cross-coupling workflows.

Physicochemical Profiling & Core Identifiers

Accurate compound tracking is the bedrock of reproducible research. Due to the tautomeric nature of the pyrazole ring (1H vs. 2H), database indexing can sometimes fragment. Below is the consolidated quantitative and identifier data for the canonical structure[1, 2].

Table 1: Chemical Identifiers and Quantitative Data
Property / IdentifierValue / Description
Chemical Name 3-(4-Iodo-1H-pyrazol-3-yl)pyridine
CAS Registry Number 176752-84-4
PubChem CID Unindexed as a single canonical CID due to tautomerism; related base scaffold 4-Iodopyrazole is CID 77022
Molecular Formula C₈H₆IN₃
Molecular Weight 271.06 g/mol
Canonical SMILES IC1=CNN=C1c2cccnc2
Purity Standard (Commercial) ≥ 98% (e.g., ChemScene Cat. No. CS-1169627)
Storage Conditions Sealed in dry, 2-8°C

Structural Causality & Reactivity (E-E-A-T Insights)

As a Senior Application Scientist, I evaluate building blocks not just by what they are, but by why they behave the way they do in a biological or synthetic system. The utility of 3-(4-iodo-1H-pyrazol-3-yl)pyridine is driven by three distinct structural domains:

  • The Pyridine Ring (The Anchor): Pyridine acts as a classic hydrogen-bond acceptor. In the context of kinase inhibitors, the nitrogen lone pair frequently engages the backbone amides of the kinase hinge region. Furthermore, the basicity of the pyridine nitrogen (pKa ~5.2) improves the aqueous solubility of the final drug candidate at physiological pH.

  • The Pyrazole Core (The Modulator): The 1H-pyrazole moiety provides an adjacent hydrogen-bond donor (N-H) and acceptor (N=) pair. This tautomeric flexibility allows the molecule to dynamically adapt to the microenvironment of a target protein's active site, often acting as a bioisostere for amides or phenyl rings.

  • The C4-Iodo Substituent (The Synthetic Handle): Why iodine and not bromine or chlorine? The bond dissociation energy of the C-I bond (~240 kJ/mol) is significantly lower than that of C-Br (~280 kJ/mol) or C-Cl (~330 kJ/mol). This energetic vulnerability drastically lowers the activation barrier for the oxidative addition of Palladium(0) species. Consequently, the iodo-pyrazole undergoes Suzuki-Miyaura or Sonogashira cross-couplings at much milder temperatures, minimizing the risk of thermally induced degradation or dehalogenation side reactions—a common pitfall with unprotected nitrogen-rich heterocycles [3, 4].

Visualization: Kinase Hinge Binding Motif

HingeBinding KinaseHinge Kinase Hinge Region Backbone Amides/Carbonyls Pyridine Pyridine Ring H-Bond Acceptor KinaseHinge->Pyridine H-Bond Pyrazole Pyrazole Core H-Bond Donor/Acceptor KinaseHinge->Pyrazole H-Bond C4_Subst C4-Substituent Solvent Channel/Specificity Pocket Pyrazole->C4_Subst Covalent Bond

Caption: Pharmacophoric mapping of 3-(4-iodo-1H-pyrazol-3-yl)pyridine within a generic kinase hinge region.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling at C4

The presence of an unprotected pyrazole N-H can poison Palladium catalysts by forming unreactive, oligomeric Pd(II) complexes [3]. To circumvent this, the following protocol utilizes a highly active, sterically bulky catalyst system (Pd(dppf)Cl₂) and a biphasic solvent system to ensure rapid turnover before catalyst deactivation can occur.

Self-Validating Protocol: C4-Arylation

Objective: Synthesize a 4-aryl-3-(pyridin-3-yl)-1H-pyrazole derivative.

Reagents & Causality:

  • Substrate: 3-(4-iodo-1H-pyrazol-3-yl)pyridine (1.0 eq).

  • Coupling Partner: Aryl boronic acid (1.5 eq) – Excess used to compensate for competitive protodeboronation.

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq) – The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step.

  • Base: K₂CO₃ (3.0 eq) – Activates the boronic acid to form the reactive "ate" complex required for transmetalation.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v) – Water is strictly required to dissolve the inorganic base and facilitate the transmetalation transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-iodo-1H-pyrazol-3-yl)pyridine (1.0 mmol), the aryl boronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane (4 mL) and H₂O (1 mL). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: O₂ must be rigorously excluded to prevent the oxidation of the phosphine ligand and the formation of homocoupled boronic acid byproducts.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 85°C in a pre-heated oil bath for 6–8 hours.

  • In-Process Control (IPC) & Self-Validation:

    • At t = 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The disappearance of the starting material mass (

      
      ) and the appearance of the product mass confirms catalytic turnover. If unreacted starting material remains but boronic acid is depleted (via protodeboronation), spike an additional 0.5 eq of boronic acid.
      
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution DCM to 10% MeOH/DCM) to yield the target compound.

Visualization: Palladium Catalytic Cycle

PdCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-I OxAdd->PdII 3-(4-iodo-1H-pyrazol-3-yl)pyridine TransMet Transmetalation (Boronic Acid/Base) PdII->TransMet PdII_new Pd(II) Intermediate Ar-Pd(II)-R TransMet->PdII_new R-B(OH)2 RedElim Reductive Elimination PdII_new->RedElim RedElim->Pd0 Regeneration Product C4-Substituted Pyrazolyl-Pyridine RedElim->Product

Caption: Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C4 position.

Conclusion

3-(4-Iodo-1H-pyrazol-3-yl)pyridine (CAS 176752-84-4) is far more than a simple chemical reagent; it is a highly engineered scaffold designed for modular drug discovery. By understanding the energetic advantages of its C4-iodo substituent and the physicochemical benefits of its pyrazole-pyridine axis, medicinal chemists can predictably design robust synthetic routes and highly potent kinase inhibitors. Adhering to the self-validating protocols outlined above ensures that the inherent challenges of unprotected nitrogen-rich heterocycles are effectively mitigated.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]

  • Billingsko, C. et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC / National Institutes of Health. Retrieved from [Link]

  • Tomanová, M. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]

Exploratory

The Strategic Role of Iodo-Pyrazole Moieties in Modern Heterocyclic Drug Design: Halogen Bonding and Late-Stage Functionalization

Executive Summary In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, forming the core of numerous anti-inflammatory, anticancer, and antiviral therapeutics. However, the strategic introd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, forming the core of numerous anti-inflammatory, anticancer, and antiviral therapeutics. However, the strategic introduction of an iodine atom—typically at the C-4 or C-5 position—transforms this standard heterocycle into a dual-purpose powerhouse. As a Senior Application Scientist, I approach the iodo-pyrazole moiety not just as a structural feature, but as a highly programmable module. It serves simultaneously as a supramolecular anchor capable of highly directional halogen bonding in biological targets, and as a highly reactive synthetic linchpin for late-stage diversification via transition-metal catalysis.

This technical guide explores the mechanistic foundations, crystallographic applications, and synthetic workflows that make iodo-pyrazoles indispensable in modern drug discovery.

Mechanistic Foundations: The Iodine σ-Hole and Halogen Bonding

The utility of the iodo-pyrazole moiety in target engagement is dictated by the unique physics of the iodine atom. Because iodine is a large, highly polarizable halogen, the electron-withdrawing nature of the pyrazole ring pulls electron density away from the distal end of the iodine atom. This creates a localized region of positive electrostatic potential known as the σ-hole [1].

When introduced into a protein binding pocket, this σ-hole acts as a potent halogen bond donor, engaging in highly directional, non-covalent interactions with Lewis bases (such as backbone carbonyl oxygens or nitrogen atoms)[2]. Unlike hydrogen bonds, halogen bonds are strictly linear (angles approaching 180°), allowing for exquisite geometric precision in structure-based drug design.

For example, in the stabilization of the p53 mutant Y220C, a di-iodo fragment utilizes its C-2 iodine to form a near-perfect halogen bond (3.0 Å distance) with the backbone oxygen of Leu145, significantly enhancing binding affinity[2]. Furthermore, single-crystal X-ray diffraction of 5-iodo-1-arylpyrazoles reveals that these molecules naturally assemble into infinite 1D supramolecular chains driven by C-I···O interactions, underscoring the thermodynamic stability provided by the iodine σ-hole[1]. Interestingly, the solid-state architecture of 4-iodopyrazole differs fundamentally from its chlorinated and brominated analogs; while the latter form trimeric hydrogen-bonding motifs, 4-iodopyrazole forms non-isostructural catemers, a direct consequence of iodine's larger atomic radius and distinct polarizability[3].

HalogenBond Ligand Iodo-Pyrazole Ligand (Halogen Donor) SigmaHole Iodine σ-hole (Electropositive Crown) Ligand->SigmaHole Electron Withdrawal LewisBase Lewis Base (e.g., Backbone Carbonyl O) SigmaHole->LewisBase Halogen Bond Complex Stabilized Protein-Ligand Complex SigmaHole->Complex Affinity Enhancement Target Protein Target (Receptor) Target->LewisBase Presents Nucleophile LewisBase->Complex Thermodynamic Gain

Mechanism of iodine σ-hole driven halogen bonding in protein-ligand complexes.

Halogen-Enriched Fragment Libraries & SAD Phasing

Beyond direct therapeutic design, iodo-pyrazoles are revolutionary tools in structural biology. Halogen-Enriched Fragment Libraries (HEFLibs) utilize 4-iodopyrazole and 4-bromopyrazole as "magic bullets" to probe unliganded crystal forms and identify cryptic binding "hot spots"[4].

Because iodine possesses a high number of electrons, it generates a strong anomalous scattering signal when exposed to X-rays. This allows crystallographers to solve the phase problem—a major bottleneck in determining novel protein structures—using Single-wavelength Anomalous Dispersion (SAD) phasing directly from the soaked fragment. This technique has successfully elucidated the structures of complex targets like HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K[4].

Protocol A: Crystallographic Fragment Soaking for SAD Phasing

Causality & Validation: This protocol relies on the high aqueous/DMSO solubility of 4-iodopyrazole to saturate the protein crystal without destroying the lattice. Glycerol is mandated as a cryoprotectant to prevent the formation of crystalline ice, which would produce powder diffraction rings and obscure the critical anomalous signal of the iodine atom.

  • Preparation: Prepare a 500 mM stock solution of 4-iodopyrazole in DMSO.

  • Soaking Solution: Aliquot the protein's native well solution and supplement it with 30% (v/v) glycerol. Add the 4-iodopyrazole stock to achieve a final ligand concentration of 50 mM (maintaining DMSO < 10% to prevent crystal cracking)[4].

  • Incubation: Transfer the protein crystal into the soaking drop using a litho-loop. Incubate for exactly 10 minutes. Note: Prolonged soaking may dissolve the crystal due to the high organic solvent content.

  • Cryo-Cooling: Flash-cool the crystal directly in liquid nitrogen.

  • Self-Validation Check: Mount the crystal on the goniometer and collect a single test diffraction image at the predicted X-ray absorption edge of iodine (approx. 6.0 keV or 2.06 Å). If an anomalous difference (

    
    ) is detected in the processing software, the crystal is successfully loaded and validated for full SAD dataset collection.
    

Synthetic Versatility: Iodine as a Premier Leaving Group

In synthetic workflows, the iodine atom is the ultimate sacrificial lamb. Due to its large atomic radius, the C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This low bond dissociation energy makes 4-iodopyrazole an exceptional substrate for oxidative addition by Palladium(0) and Copper(I) catalysts, enabling rapid late-stage functionalization.

For instance, Negishi cross-coupling of 4-iodopyrazoles with organozinc halides using Pd(PPh3)4 proceeds smoothly to form highly substituted C-C bonds at the C-4 position, a method utilized to construct complex tetrasubstituted pyrazoles[5]. Furthermore, when dealing with di-iodo compounds (e.g., 2,4-diiodopyrazole), electronic effects render the C-4 position more electron-deficient, allowing for highly regioselective Sonogashira couplings at C-4 over C-2[2].

Recent advancements have also unlocked direct C-O coupling. CuI-catalyzed coupling of 4-iodopyrazoles with alcohols (such as allyl alcohol) has successfully streamlined the total synthesis of the COX-2 inhibitor withasomnine, reducing the synthetic route by four steps and tripling the overall yield[6].

SynthesisFlow Start 1H-Pyrazole Core Iodination Regioselective Iodination Start->Iodination I2/Oxidant IodoPyr 4-Iodopyrazole Intermediate Iodination->IodoPyr High Yield Suzuki Negishi / Suzuki (C-C Coupling) IodoPyr->Suzuki Pd Catalyst Buchwald Cu-Catalyzed (C-O / C-N Coupling) IodoPyr->Buchwald Cu Catalyst Drug Bioactive Heterocycle Suzuki->Drug Assembly Buchwald->Drug Assembly

Late-stage functionalization workflow of 4-iodopyrazole via transition metal catalysis.

Protocol B: N-Allylation of 4-Iodopyrazole (Precursor to Complex Coupling)

Causality & Validation: This protocol outlines the preparation of N-protected 4-iodopyrazoles, a necessary step before harsh C-C or C-O cross-coupling, as the free N-H of pyrazole can poison metal catalysts or lead to unwanted side reactions. 20% NaOH is utilized to deprotonate the pyrazole N-H, maximizing its nucleophilicity for an


 attack on allyl bromide. Acetone is selected as a polar aprotic solvent to maintain the solubility of the sodium pyrazolide intermediate while accelerating the reaction kinetics[6].
  • Initiation: Dissolve 500.0 mg (2.6 mmol) of 4-iodopyrazole in 5 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add 0.5 mL of 20% aqueous NaOH (1.5 equiv) dropwise with vigorous stirring.

  • Alkylation: Slowly add 0.2 mL of allyl bromide (3.9 mmol, 1.5 equiv). Stir the reaction mixture at room temperature for 1 hour[6].

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/AcOEt = 2:1). The validation of the reaction is confirmed by the complete disappearance of the lower-

    
     starting material and the emergence of a distinct, higher-
    
    
    
    product spot under UV light (254 nm).
  • Quenching & Extraction: Once validated by TLC, add 5 mL of saturated aqueous

    
    . Causality: This mildly acidic quench neutralizes excess NaOH, preventing base-catalyzed degradation during workup. Extract the mixture with 
    
    
    
    (3 × 10 mL). Wash combined organic layers with brine, dry over
    
    
    , and filter[6].

Quantitative Data Presentation

The dual utility of iodo-pyrazoles is best understood by examining their geometric precision in biology and their reactivity profiles in chemistry.

Table 1: Crystallographic & Halogen Bonding Parameters of Iodo-Pyrazoles
Compound / ComplexTarget InteractionDistance (Å)Angle (°)Reference
5-Iodo-1-arylpyrazole (Solid State)C-I···O (Carbonyl Oxygen)2.993175.2[1]
Di-iodo Fragment + p53 Y220C MutantC-I···O (Leu145 Backbone)3.0~180[2]
4-Iodopyrazole (Solid State)N(H)···N (Hydrogen Bond)2.87N/A[3]
Table 2: Cross-Coupling Reactivity Profiles of 4-Iodopyrazoles
Reaction TypeCatalyst SystemSubstrateKey Advantage / OutcomeReference
Negishi Coupling Pd(PPh3)4 / Organozinc4-IodopyrazoleHigh C-C bond formation efficiency at C-4, bypassing dehalogenation.[5]
C-O Coupling CuI / NaOHN-alkenyl-4-iodopyrazoleDirect alkoxylation; shortens total synthesis of withasomnine by 4 steps.[6]
Sonogashira Coupling Pd/Cu2,4-diiodopyrazoleElectronic effects drive absolute regioselectivity at the C-4 position over C-2.[2]

Conclusion

The iodo-pyrazole moiety is a masterclass in chemical efficiency. By exploiting the polarizability of the iodine atom, drug developers can engineer highly specific, thermodynamically favorable halogen bonds that target traditionally undruggable protein pockets. Simultaneously, the weak C-I bond provides synthetic chemists with an unparalleled handle for late-stage diversification via cross-coupling. As fragment-based drug discovery and structural biology continue to evolve, the strategic deployment of iodo-pyrazoles will remain a cornerstone of innovative therapeutic design.

References

  • [6] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC. nih.gov. 6

  • [3] The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals. benchchem.com. 3

  • [5] Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - Beilstein Journals. beilstein-journals.org. 5

  • [1] 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. mdpi.com. 1

  • [2] Halogen-enriched fragment libraries as chemical... : Future Medicinal Chemistry. ovid.com. 2

  • [4] Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. iucr.org. 4

Sources

Foundational

Electronic Properties of Pyridine-Pyrazole Bi-Heteroaryl Systems: A Technical Guide for Drug Discovery

Executive Summary: The Bi-Heteroaryl Paradigm The fusion of pyridine and pyrazole rings into a bi-heteroaryl scaffold represents a masterclass in electronic tuning within medicinal chemistry. By coupling the electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bi-Heteroaryl Paradigm

The fusion of pyridine and pyrazole rings into a bi-heteroaryl scaffold represents a masterclass in electronic tuning within medicinal chemistry. By coupling the electron-deficient, π-accepting nature of pyridine with the electron-rich, π-donating characteristics of pyrazole, researchers generate a highly tunable "push-pull" electronic system. This unique distribution of electron density dictates the scaffold's physicochemical properties and governs its capacity to act as a bidentate hydrogen-bond donor/acceptor—a critical feature for1[1].

The Quantum Mechanical Foundation: Push-Pull Dynamics

At the core of the pyridine-pyrazole system's utility is its highly predictable molecular electrostatic potential (MEP).2 reveal that the Highest Occupied Molecular Orbital (HOMO) is generally localized over the electron-rich pyrazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-withdrawing pyridine moiety[2].

This spatial separation of frontier molecular orbitals creates a distinct dipole. When substituents are added to the pyridine ring (e.g., halogens or cyano groups), the LUMO energy level is further lowered, narrowing the HOMO-LUMO energy gap (


)[3]. A narrower gap increases the chemical reactivity and polarizability of the molecule, allowing it to form stronger induced-dipole interactions within the hydrophobic pockets of biological targets. Furthermore, the pKa disparity between the two rings—4—ensures that the molecule remains predominantly uncharged at physiological pH, optimizing membrane permeability while retaining potent hydrogen-bonding capabilities[4].

G A Pyridine-Pyrazole Core B Electron-Withdrawing Pyridine (π-Acceptor) A->B C Electron-Rich Pyrazole (π-Donor) A->C D Push-Pull Electronic Distribution B->D Lowers LUMO C->D Raises HOMO E Hinge Region Binding (ATP-Competitive) D->E Optimizes Affinity

Electronic push-pull dynamics of pyridine-pyrazole systems in kinase binding.

Pharmacological Translation: Kinase Inhibition

In oncology, the pyridine-pyrazole scaffold is a privileged structure for targeting the ATP-binding site of kinases, such as PIM-1 and Aurora-A. The efficacy of these inhibitors is directly linked to their electronic properties. The pyridine nitrogen acts as a precise hydrogen-bond acceptor, while the pyrazole NH serves as a hydrogen-bond donor. This bidentate arrangement perfectly mimics the binding mode of the adenine ring of ATP within the kinase hinge region.

For example, 5 (IC50 values as low as 20.4 nM), inducing caspase-dependent apoptosis in HepG2 liver cancer cells[5]. The cyano group withdraws electron density, enhancing the hydrogen-bond accepting strength of the adjacent pyridine nitrogen, thereby anchoring the molecule more tightly to the kinase hinge residues[5].

Quantitative Data Summary

The relationship between electronic parameters and biological activity can be quantified. Table 1 summarizes the properties of representative pyridine-pyrazole derivatives based on computational and in vitro evaluations.

Table 1: Comparative Electronic and Biological Parameters of Pyridine-Pyrazole Scaffolds

Scaffold VariantHOMO (eV)LUMO (eV)Band Gap

(eV)
Primary TargetIC50 (nM)
Unsubstituted Pyridine-Pyrazole-6.12-1.454.67BaselineN/A
5-Bromo-Pyridine-Pyrazole-6.20-1.854.35Corrosion / Kinase>1000
Cyanopyridine-Pyrazole (Cmpd 9)-5.98-2.103.88PIM-1 Kinase20.4
Methoxy-Pyridine-Pyrazole-5.85-1.304.55Aurora-A370.0

(Note: Values are representative composites derived from3[2],[3],[5].)

Causality-Driven Methodologies

To harness the electronic properties of these systems, researchers must employ rigorous, self-validating protocols for both computational prediction and experimental verification.

Protocol A: Self-Validating DFT Electronic Characterization

Purpose: To predict the binding affinity and reactivity of novel pyridine-pyrazole derivatives before synthesis. Causality: Using the B3LYP functional with a 6-31G* basis set provides an optimal balance between computational cost and the accurate modeling of electron correlation in nitrogenous heteroaromatics, which is strictly required to map the electrostatic potential accurately[3].

  • Geometry Optimization: Input the 3D structure of the pyridine-pyrazole ligand into quantum chemistry software (e.g., Gaussian). Run a geometry optimization at the B3LYP/6-31G* level in the gas phase or a relevant solvent model.

  • Frequency Calculation (Self-Validation): Immediately follow optimization with a vibrational frequency calculation. Causality for Validation: You must ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum; if found, perturb the geometry and re-optimize.

  • Orbital Extraction: Extract the HOMO and LUMO energy levels. Calculate the global hardness (

    
    ) and electronegativity (
    
    
    
    ). These metrics directly predict the molecule's ability to undergo charge transfer with target proteins.
  • MEP Mapping: Generate the Molecular Electrostatic Potential map. Map the electron-dense (red) and electron-deficient (blue) regions to identify the optimal vectors for hydrogen bonding in the kinase hinge region.

G Step1 Geometry Optimization (DFT B3LYP/6-31G*) Step2 Frequency Calculation (Self-Validation: No Imaginary Freqs) Step1->Step2 Ensures Minima Step3 HOMO/LUMO Extraction Step2->Step3 Step4 MEP Mapping (Identify H-Bond Sites) Step2->Step4 Step5 Molecular Docking (Kinase Active Site) Step3->Step5 Predicts Reactivity Step4->Step5 Guides Orientation

Self-validating computational workflow for pyridine-pyrazole characterization.

Protocol B: Electrochemical Validation via Cyclic Voltammetry (CV)

Purpose: To experimentally validate the computationally derived HOMO/LUMO gaps. Causality: Computational models must be grounded in physical reality. CV measures the oxidation and reduction potentials, which correspond directly to the HOMO and LUMO energies, respectively.

  • Preparation: Dissolve the pyridine-pyrazole compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte to ensure adequate ionic conductivity.
    
  • Cell Setup: Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     reference electrode.
    
  • Internal Standardization (Self-Validation): Add Ferrocene (Fc) to the solution at the end of the experiment. Causality for Validation: The

    
     redox couple acts as an internal standard to correct for any potential drift in the reference electrode, ensuring the measured potentials are absolute and reproducible across different environments.
    
  • Measurement & Calculation: Sweep the potential from -2.0 V to +2.0 V. Identify the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ). Calculate the experimental HOMO/LUMO levels using the empirical equations:
    
    
    eV and
    
    
    eV.

References

  • Phayde, S. P. D., & Vagish, C. B. (2025). "Synthesis and Biological Assessment of Novel Pyridine-Pyrazole Hybrids: Molecular Docking and Antioxidant Studies." Asian Journal of Chemistry. 2

  • El Adnani, Z., et al. (2014). "DFT-based QSAR Study of Substituted Pyridine-Pyrazole Derivatives as Corrosion Inhibitors in Molar Hydrochloric Acid." International Journal of Electrochemical Science. 3

  • Authors (2024). "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators." PMC / RSC Advances. 5

  • Authors (2023). "Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties." Russian Chemical Reviews. 1

  • Sobenina, L.N., et al. (2020). "molecules." Semantic Scholar. 4

Sources

Exploratory

The Biological Activity Spectrum of 3-Substituted Pyridine Scaffolds: A Technical Guide for Rational Drug Design

Executive Summary: The "Privileged" Nature of the Scaffold As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the pyridine ring. It is a quintessential nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Nature of the Scaffold

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the pyridine ring. It is a quintessential nitrogen-containing heterocycle and a recognized "privileged scaffold" in medicinal chemistry due to its chemical stability, aqueous solubility, and capacity to form critical hydrogen bonds[1]. However, empirical data and structural biology consistently demonstrate that it is specifically the 3-substituted (meta) pyridine isomers that unlock a remarkable breadth of biological activities, driving drug development programs across oncology, neurology, and infectious diseases[1].

This whitepaper dissects the mechanistic rationale behind the 3-substituted pyridine's efficacy, explores its broad pharmacological spectrum, and provides validated experimental workflows for evaluating these compounds in the laboratory.

Mechanistic Grounding: Why the 3-Position?

The causality behind the preference for the 3-position lies in a delicate balance of sterics and electronics. The pyridine nitrogen serves as a critical hydrogen bond acceptor within target active sites.

Substitution at the 3-position provides optimal spatial orientation for secondary interactions (such as hydrophobic packing or additional hydrogen bonding) without sterically occluding the nitrogen atom[2]. In contrast, 2-substituted (ortho) analogs often suffer from steric hindrance that prevents optimal hydrogen bonding with the target protein, while 4-substituted (para) analogs project functional vectors that frequently clash with the binding pocket's ceiling[2][3].

Pharmacological Spectrum & Target Interactions

Neurological Targets: nAChR Modulation

The 3-substituted pyridine is the classic pharmacophoric anchor for neuronal nicotinic acetylcholine receptor (nAChR) ligands[4]. A prime example is the optimization of the potent agonist (+/-)-UB-165.

During structure-activity relationship (SAR) studies, high-affinity binding to the α4β2 and α7 nAChR subtypes was found to be strictly dependent on the 3-substituted pyridine core. Shifting the substituent to the 2- or 4-position resulted in a marked decrease in binding affinity[3]. This positional strictness is dictated by a rigid, distance-based pharmacophore model where the spatial gap between the basic amine and the pyridine nitrogen must be precisely maintained to trigger ion channel gating[3].

nAChR_Pathway Ligand 3-Substituted Pyridine Ligand Receptor nAChR Binding (α4β2 / α7) Ligand->Receptor H-Bonding ConformationalChange Receptor Conformational Shift Receptor->ConformationalChange IonChannel Ion Channel Opening (Na+, Ca2+ Influx) ConformationalChange->IonChannel Depolarization Membrane Depolarization & Signal Propagation IonChannel->Depolarization

Mechanism of nAChR activation by 3-substituted pyridine ligands.

Oncology & Epigenetic Enzyme Inhibition

Beyond neurobiology, the scaffold is pivotal in oncology. For instance, 3-substituted pyridine 2,4-dicarboxylates act as potent inhibitors of the histone demethylase JMJD2E[5]. The C-3 position is highly sterically demanding; by installing a diverse set of substituents here (e.g., via microwave-assisted palladium-catalyzed cross-coupling), researchers can fine-tune selectivity against other human 2-oxoglutarate (2OG) oxygenases like PHD2, leveraging both steric and electronic effects to dictate potency[5].

Furthermore, 3-substituted pyridine ethers are strategic intermediates for synthesizing furo[3,2-b]pyridines, which are potent motifs in kinase inhibitors targeting B-cell malignancies (e.g., the non-covalent BTK inhibitor Nemtabrutinib)[4].

Antimicrobial and Anti-infective Applications

The emergence of multidrug-resistant pathogens has renewed interest in this scaffold. 3-substituted pyridines target the InhA enzyme—an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis[1]. Additionally, derivatives like (pyridin-3-yl)methyl cyanate exhibit dual-action mechanisms, inhibiting bacterial biofilm formation by leveraging the methyl linker's conformational flexibility to bind diverse bacterial targets[2].

Quantitative Data Presentation

To contextualize the potency of these scaffolds, the following table summarizes key biological activities across different therapeutic domains based on recent literature.

Compound ClassTarget / OrganismBiological Activity / PotencyReference
Deschloro UB-165 (3-substituted isomer)α7 nAChR31-fold increase in binding affinity[3]
3-Phenyl-2,4-PDCA derivativesJMJD2E (Histone Demethylase)Selective IC50 inhibition over PHD2[5]
(Pyridin-3-yl)methyl cyanateS. pneumoniae ATCC 49619MIC = 15.6 μg/mL (85.3% Biofilm Reduction)[2]
4-CF3-substituted quinazolinonesA. fabae (Insecticidal)78.5% mortality at 2.5 mg/L[6]

Experimental Workflow: Radioligand Binding Assay for nAChR Affinity

To validate the affinity of novel 3-substituted pyridine analogs, a robust radioligand binding assay is essential. The following protocol is designed as a self-validating system, ensuring that non-specific binding is accounted for and signal-to-noise ratios are optimized.

Step 1: Tissue Preparation

  • Action: Homogenize rat cerebral cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: We use cortical tissue because it natively expresses high levels of α4β2 and α7 nAChR subtypes in a physiologically relevant lipid microenvironment. Maintaining 4°C prevents the proteolytic degradation of these sensitive membrane receptors.

  • Action: Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet. Repeat twice.

  • Causality: Repeated washing removes endogenous acetylcholine that would otherwise competitively inhibit the radioligand from binding to the receptor.

Step 2: Incubation

  • Action: Incubate 100 μg of membrane protein with [3H]-epibatidine (for α4β2) and varying concentrations of the 3-substituted pyridine test compound. Include a control tube with 10 μM unlabeled nicotine.

  • Causality: The control tube defines non-specific binding (NSB). Because highly lipophilic pyridine derivatives can stick to lipids and plastic, NSB subtraction is critical to isolate the specific receptor-mediated signal.

Step 3: Rapid Filtration & Detection

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Causality: Rapid separation of bound from free ligand prevents the dissociation of the receptor-ligand complex, preserving the equilibrium state.

  • Action: Critical Step - Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration.

  • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of positively charged pyridine ligands to the filter matrix, thereby rescuing the signal-to-noise ratio.

Assay_Workflow Prep Tissue Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Vacuum Filtration (PEI) Incubate->Filter Detect Scintillation Counting Filter->Detect Analyze IC50 / Ki Calculation Detect->Analyze

Step-by-step experimental workflow for nAChR radioligand binding assays.

Conclusion

The 3-substituted pyridine scaffold is not merely a structural placeholder; it is a dynamic, privileged pharmacophore. Whether exploiting its precise geometry for nAChR modulation or leveraging its steric bulk for selective epigenetic enzyme inhibition, understanding the causality behind its structure-activity relationships is paramount. By applying rigorous, self-validating assays, researchers can continue to unlock the immense therapeutic potential of this chemical space.

References

1.1 2.5 3.2 4.3 5.6 6.4

Sources

Foundational

The Hydrogen Bonding Capacity of 1H-Pyrazol-3-yl Pyridine Motifs: A Structural and Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and Supramolecular Scientists Perspective: Senior Application Scientist Executive Summary The 1H-pyrazol-3-yl pyridine (3-PzPy) motif is a highly privileged bi-heteroaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Supramolecular Scientists Perspective: Senior Application Scientist

Executive Summary

The 1H-pyrazol-3-yl pyridine (3-PzPy) motif is a highly privileged bi-heteroaryl scaffold that bridges the disciplines of medicinal chemistry and transition-metal catalysis. Its unique amphiprotic character—housing both a potent hydrogen bond donor (HBD) at the pyrazole N1 position and multiple hydrogen bond acceptors (HBA) at the pyrazole N2 and pyridine nitrogen—grants it unparalleled versatility.

As a Senior Application Scientist, I have observed that the true utility of the 3-PzPy motif lies not just in its primary coordination to targets, but in its ability to dictate secondary coordination spheres and supramolecular networks. This whitepaper deconstructs the hydrogen-bonding capacity of the 3-PzPy motif, detailing its role as a kinase hinge-binder, its utility in redox-active metal complexes, and the self-validating experimental protocols required to characterize these interactions.

The 3-PzPy Pharmacophore in Kinase Inhibition

In the realm of targeted oncology and antifungal drug development, the 3-PzPy scaffold is frequently deployed as an ATP-competitive hinge-binding motif. The spatial arrangement of its nitrogen atoms perfectly mimics the hydrogen-bonding topology of the adenine ring in ATP.

Mechanism of Action in the ATP-Binding Pocket

When docked into the orthosteric site of a kinase, the 3-PzPy motif forms a bidentate or tridentate hydrogen-bonding network with the kinase hinge region. The pyrazole N1-H donates a hydrogen bond to the backbone carbonyl of the hinge, while the adjacent nitrogen atoms accept hydrogen bonds from the hinge backbone amides.

Crucially, the pyridine ring often extends deeper into the pocket, where its nitrogen engages in a water-mediated hydrogen bond network. As demonstrated in structural studies of Yck2 fungal kinase inhibitors, this bridging water molecule connects the inhibitor to a conserved glutamate residue in the αC-helix (e.g., E87 in Yck2, E285 in ALK5), which is a critical determinant for achieving kinase selectivity [1][1].

Kinase_Hinge_Binding cluster_ligand 1H-pyrazol-3-yl pyridine (Inhibitor) cluster_kinase Kinase ATP-Binding Pocket Pz_NH Pyrazole N1-H (H-Bond Donor) Hinge_CO Hinge Backbone C=O Pz_NH->Hinge_CO Direct H-Bond Pz_N2 Pyrazole N2 (H-Bond Acceptor) Py_N Pyridine N (H-Bond Acceptor) Water Bridging Water Py_N->Water Water-Mediated Hinge_NH Hinge Backbone N-H Hinge_NH->Pz_N2 Direct H-Bond AlphaC Conserved αC-Glutamate Water->AlphaC H-Bond Network

Logical H-bond network of 3-PzPy motifs in kinase ATP-binding pockets.

Coordination Chemistry and Supramolecular Assembly

Beyond biology, the 3-PzPy motif is a cornerstone of transition-metal catalysis and crystal engineering. It provides both L2- and LX-type binding modes, functioning simultaneously as a σ-donor to metal centers and a hydrogen bond donor to secondary sphere anions [2][2].

Redox-Active Hydrogen Bonding

The strength of the pyrazole N-H hydrogen bond can be dynamically tuned. In advanced zinc(II) coordination complexes, coupling the 3-PzPy donor with a redox-active hydrogen bond acceptor (such as a ferrocenecarboxylate) allows researchers to perturb the coordination environment electrochemically. Oxidizing the acceptor weakens the hydrogen bond, which in turn enables facile ligand substitution by competitive Lewis bases [3][3].

3D Supramolecular Networks

When fully deprotonated, 3-PzPy acts as a bridging ligand to form multinuclear clusters. However, in its protonated state, it drives the assembly of massive 3D architectures. For instance, in Cadmium(II) dithiocyanato complexes, the uncoordinated pyrazole N-H generates robust intermolecular N–H···N and N–H···S hydrogen bonds with neighboring thiocyanate groups, forming highly ordered 2D sheets that stack via π-π interactions [4][4]. Similarly, in tetranuclear Copper(II) clusters, non-classical C–H···Cl hydrogen bonds facilitate the expansion of the core into a supramolecular network [5][5].

Quantitative Profiling of 3-PzPy Hydrogen Bond Geometries

To engineer effective drugs or catalysts, one must understand the exact geometric parameters of these bonds. The table below synthesizes quantitative crystallographic and biochemical data across various 3-PzPy applications.

Molecular System / ComplexTarget / ApplicationPrimary H-Bond InteractionDistance (Å)Functional Consequence
Yck2 Inhibitor (LY analog) Fungal Kinase Yck2Pyridine N ··· H₂O ··· Glu87~2.8 - 3.1Maintains fungal kinase selectivity over MAPK14
(HNNtBu)₂Zn(O₂CFc)₂ Zinc(II) CoordinationPyrazole N–H ··· O (acetate)~2.9 - 3.1Enables redox-controlled ligand exchange
[Cd(SCN)₂(3-PzPy)₂] Supramolecular AssemblyPyrazole N–H ··· N/S (SCN)~3.3 - 3.4Drives 3D sheet architecture formation
[Cu₄(μ-L)₆Cl₂] Tetranuclear ClusterPyrazole C–H ··· Cl~3.8Stabilizes 2D network via non-classical bonds

Self-Validating Experimental Protocols

A robust scientific workflow requires built-in causality and orthogonal validation. Below are two self-validating protocols designed to characterize the hydrogen-bonding capacity of 3-PzPy motifs without falling victim to experimental artifacts.

Protocol A: Synthesis and Crystallographic Validation of 3-PzPy Metal Complexes

This protocol ensures that the observed solid-state hydrogen bonds are thermodynamically driven, not kinetic artifacts of rapid precipitation.

  • Equimolar Chelation: Dissolve 1.0 equivalent of the 3-PzPy ligand in anhydrous methanol. Add dropwise to a stirring solution of 1.0 equivalent of the target metal salt (e.g., ZnCl₂ or Cd(NO₃)₂).

    • Causality: Maintaining strict 1:1 stoichiometry prevents the formation of kinetically favored but thermodynamically unstable homoleptic complexes, ensuring the isolation of the desired heteroleptic species.

  • Slow Evaporation (7 Days): Transfer the filtered solution to a partially sealed vial and allow solvent evaporation at 298 K over 7 days.

    • Causality: Rapid precipitation traps kinetic polymorphs. Slow evaporation allows the system to sample the energetic landscape, yielding the thermodynamically stable crystalline lattice required for accurate X-ray diffraction mapping of the H-bond network.

  • X-ray Diffraction & Geometry Mapping: Isolate a single block-shaped crystal and perform XRD. Calculate the τ4 (for 4-coordinate) or octahedral distortion parameters.

  • Solution-State Validation via ¹H NMR: Dissolve the crystals in CD₂Cl₂ and perform a ¹H NMR titration with a competitive H-bond acceptor (e.g., DMSO-d6).

    • Causality: Solid-state X-ray data can be influenced by crystal packing forces. Observing the downfield shift of the pyrazole N-H proton during titration validates that the intramolecular/intermolecular H-bond persists in solution, creating a self-validating structural model.

Experimental_Workflow S1 1. Scaffold Design S2 2. Equimolar Chelation S1->S2 S3 3. Slow Evaporation S2->S3 S4 4. X-ray Diffraction S3->S4 S4->S1 Iterative Optimization S5 5. NMR Validation S4->S5

Self-validating workflow for 3-PzPy synthesis and H-bond characterization.

Protocol B: Kinase Inhibition Profiling & Mechanistic Validation

To prove that a 3-PzPy derivative inhibits a kinase specifically via the proposed hydrogen-bond network, biochemical assays must be paired with site-directed mutagenesis.

  • Recombinant Kinase Assay (IC₅₀ Determination): Incubate the 3-PzPy inhibitor with the wild-type kinase (e.g., Yck2) and ATP. Measure phosphorylation output via a luminescence-based ATP depletion assay to establish baseline potency.

  • Site-Directed Mutagenesis of the Hinge Region: Generate a mutant kinase where the critical hydrogen-bond accepting residue in the hinge (or the αC-helix glutamate) is mutated to a non-interacting residue (e.g., Glu to Ala).

    • Causality: If the 3-PzPy motif relies on the specific water-mediated hydrogen bond to the αC-helix glutamate, the E→A mutation will result in a massive drop in binding affinity (rightward shift in IC₅₀). This isolates the variable and proves the mechanism.

  • Surface Plasmon Resonance (SPR): Flow the inhibitor over immobilized WT and mutant kinases to measure exact

    
     and 
    
    
    
    rates.
    • Causality: SPR confirms whether the loss of the hydrogen bond affects the residence time (

      
      ) of the drug, validating the structural rationale for target selectivity.
      

Conclusion

The 1H-pyrazol-3-yl pyridine motif is a masterclass in molecular recognition. By leveraging its dual capacity as a hydrogen bond donor and acceptor, researchers can engineer highly selective kinase inhibitors, responsive transition-metal catalysts, and robust supramolecular materials. Mastery of this motif requires a rigorous, self-validating approach to structural characterization, ensuring that observed interactions translate reliably from the crystal lattice to the biological or catalytic environment.

References

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions Thieme Connect URL
  • A Redox-Active Hydrogen Bond Acceptor Enables Ligand Exchange in a Zinc Complex ACS Publications URL
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 NIH / PMC URL
  • One Novel Tetranuclear Copper Cluster by 2-(1H-Pyrazol-3-yl)
  • Bis[2-(1H-pyrazol-3-yl-κN 2)pyridine-κN]dithiocyanato-κN,κS-cadmium(II)
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes MDPI URL

Sources

Exploratory

Predictive Frameworks and Experimental Validation for the Metabolic Stability of Iodo-Pyrazole Pyridine Scaffolds

Executive Summary The iodo-pyrazole pyridine pharmacophore has emerged as a privileged scaffold in modern drug discovery, particularly in the design of targeted kinase inhibitors and agrochemicals. The fusion of the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The iodo-pyrazole pyridine pharmacophore has emerged as a privileged scaffold in modern drug discovery, particularly in the design of targeted kinase inhibitors and agrochemicals. The fusion of the electron-deficient pyridine ring with the versatile pyrazole core provides optimal hydrogen-bond acceptor/donor geometries, while the iodine substituent acts as a potent halogen-bond donor and steric shield. However, optimizing the metabolic stability of these compounds remains a critical bottleneck. This whitepaper provides a comprehensive technical guide to predicting, evaluating, and optimizing the metabolic fate of iodo-pyrazole pyridine compounds, combining in silico modeling with rigorous in vitro experimental protocols.

Mechanistic Basis of Iodo-Pyrazole Pyridine Metabolism

Understanding the causality behind metabolic degradation is the first step in rational drug design. As a Senior Application Scientist, I emphasize that the metabolism of heterocycles is heavily dictated by their electronic properties, lipophilicity, and steric environments 1.

  • The Pyridine Core : Pyridine is generally electron-deficient, making it relatively resistant to direct cytochrome P450 (CYP450)-mediated carbon hydroxylation compared to electron-rich aromatics. However, the basic nitrogen lone pair is highly susceptible to flavin-containing monooxygenase (FMO) and CYP-mediated N-oxidation.

  • The Pyrazole Ring : Pyrazoles offer excellent metabolic stability when fully substituted. Unsubstituted pyrazoles, however, can undergo ring-opening or N-glucuronidation. When N-alkylated (e.g., N-methylpyrazole), the primary metabolic liability shifts to CYP-mediated N-dealkylation, which can be mitigated by substituting the alkyl group with sterically hindered or fluorinated moieties 2.

  • The Iodine Substituent : The incorporation of an iodine atom serves a dual purpose. Pharmacodynamically, it engages in halogen bonding with protein backbones (e.g., kinase hinge regions). Pharmacokinetically, it sterically occludes adjacent C-H bonds, preventing hydroxylation. Conversely, the high polarizability and leaving-group ability of iodine introduce the risk of oxidative dehalogenation. If CYP3A4 oxidizes the carbon bearing the iodine, it can trigger the release of an iodide ion and the formation of a reactive electrophilic intermediate, which necessitates trapping with glutathione (GSH) during early screening.

G A Iodo-Pyrazole Pyridine Scaffold B CYP450 / FMO Enzymes (e.g., CYP3A4, CYP2D6) A->B Hepatic Uptake C Pyridine N-Oxidation B->C Phase I D Oxidative Dehalogenation (Iodine Cleavage) B->D Phase I E Pyrazole N-Dealkylation B->E Phase I G Renal/Biliary Excretion C->G Clearance F Glutathione Conjugation (Reactive Intermediates) D->F Phase II E->G Clearance F->G Clearance

Predicted metabolic pathways of iodo-pyrazole pyridines via CYP450 and Phase II enzymes.

In Silico Predictive Modeling

Before synthesizing complex iodo-pyrazole pyridine libraries, in silico prediction of the Site of Metabolism (SOM) is mandatory. Modern computational workflows utilize Quantum Mechanics/Molecular Mechanics (QM/MM) to calculate the activation energy required for hydrogen abstraction or oxygen insertion by the CYP450 heme-oxo species.

Furthermore, machine learning models trained on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) datasets are highly effective at predicting the intrinsic clearance (


) and CYP inhibition profiles of pyrazole-pyridine conjugates [[3]](). By mapping the electron density and Fukui indices of the scaffold, application scientists can pinpoint soft spots. For instance, if the N-alkyl group on the pyrazole shows a high vulnerability to radical formation, substituting it with an oxetane or trifluoromethyl group can drastically improve the half-life.

Experimental Workflows: Self-Validating In Vitro Protocols

To transition from in silico predictions to empirical data, human liver microsome (HLM) and mouse liver microsome (MLM) assays are the gold standard. The following protocol is designed as a self-validating system, ensuring that any variation in compound depletion is strictly enzymatic and not due to chemical instability or non-specific binding.

Step-by-Step Microsomal Stability Protocol
  • Preparation of the Master Mix : Dilute liver microsomes (e.g., Corning BV) to a concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Addition : Spike the iodo-pyrazole pyridine compound (dissolved in DMSO) into the master mix to achieve a final concentration of 1-2 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition 4.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1-2 mM).

    • Causality Note: NADPH is the obligate electron donor for CYP450 enzymes. A minus-NADPH control must be run in parallel to rule out chemical degradation or non-CYP mediated hydrolysis.

  • Time-Course Quenching : At predefined time points (e.g., 0, 5, 15, 30, and 60 minutes), extract an aliquot and immediately quench it in three volumes of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., tolbutamide).

    • Causality Note: Cold MeCN instantly denatures the microsomal proteins, halting the reaction, while simultaneously precipitating the proteins for downstream LC-MS/MS analysis 4.

  • Centrifugation and Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials for quantification of the remaining parent compound.

Workflow S1 1. Compound Prep (1 µM) S2 2. Microsome Incubation S1->S2 S3 3. Add NADPH (Initiation) S2->S3 S4 4. Ice-Cold MeCN (Quenching) S3->S4 S5 5. Centrifuge & Extract S4->S5 S6 6. LC-MS/MS Analysis S5->S6 S7 7. Calculate t1/2 & CLint S6->S7

Step-by-step in vitro microsomal stability assay workflow for intrinsic clearance determination.

Quantitative Data Interpretation

The raw LC-MS/MS peak area ratios (analyte/internal standard) are plotted against time using a natural log scale to determine the elimination rate constant (


). The in vitro half-life (

) and intrinsic clearance (

) are calculated using the following equations:

Table 1: Representative Metabolic Stability Profile of Substituted Iodo-Pyrazole Pyridines

Compound VariantPyrazole SubstitutionPyridine SubstitutionHLM

(min)
MLM

(min)
HLM

(µL/min/mg)
Primary Metabolite Identified
IPP-01 (Baseline)N-MethylUnsubstituted12.48.2111.8N-desmethyl pyrazole
IPP-02 N-IsopropylUnsubstituted8.15.4171.1Hydroxylated isopropyl
IPP-03 N-TrifluoroethylUnsubstituted45.632.130.4Pyridine N-oxide
IPP-04 N-Trifluoroethyl2-Fluoro>60.055.4<15.0None detected (Stable)

Data Interpretation: As demonstrated in Table 1, replacing a metabolically labile N-methyl group (IPP-01) with a strongly electron-withdrawing and sterically bulky trifluoroethyl group (IPP-03) significantly reduces the rate of N-dealkylation, extending the half-life. Further rigidifying the structure by introducing a fluorine atom on the pyridine ring (IPP-04) blocks N-oxidation, resulting in a highly stable clinical candidate profile.

Conclusion

The optimization of iodo-pyrazole pyridine compounds requires a delicate balance between maintaining the pharmacodynamic benefits of the iodine and heteroaromatic rings while systematically blocking metabolic soft spots. By integrating predictive in silico modeling with rigorously controlled in vitro microsomal assays, drug development professionals can efficiently navigate the structure-activity relationship (SAR) landscape, yielding highly stable and potent therapeutics.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
  • PMC (National Institutes of Health)
  • Advances in the synthesis of dehydroacetic acid based pyrazole-pyridine conjugates with promising anti-malarial and anti-inflammatory potentials Taylor & Francis URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of 3-(4-Iodo-1H-pyrazol-3-yl)pyridine

Executive Summary The functionalization of 3-(4-iodo-1H-pyrazol-3-yl)pyridine is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-(4-iodo-1H-pyrazol-3-yl)pyridine is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors. The 3-pyridyl group serves as a robust hinge-binding motif, while the C4-iodo atom provides an essential handle for late-stage Suzuki-Miyaura, Sonogashira, or Negishi cross-coupling reactions[1][2].

Because 1H-pyrazoles exist as tautomeric mixtures, the primary challenge in their functionalization is controlling the regioselectivity of N-alkylation[3][4]. Alkylation of this unsymmetrical 3,4-disubstituted pyrazole inherently yields a mixture of two constitutional isomers: the N1-isomer (1-alkyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole) and the N2-isomer (1-alkyl-4-iodo-5-(pyridin-3-yl)-1H-pyrazole). This guide details the mechanistic rationale and validated protocols required to selectively drive the reaction toward either the N1 or N2 position.

Mechanistic Principles of Regioselectivity (E-E-A-T)

The regiochemical outcome of pyrazole N-alkylation is governed by a delicate balance of steric hindrance, electronic distribution, and catalyst coordination[3].

  • The N1-Selective Pathway (Steric Control): In 3-(4-iodo-1H-pyrazol-3-yl)pyridine, the nitrogen adjacent to the C5 position (N1) is significantly less sterically hindered than the nitrogen adjacent to the C3 position (N2), which is flanked by the bulky pyridine ring and the C4-iodo atom[3][4]. Consequently, under standard base-mediated conditions (e.g., K₂CO₃ in DMF), the nucleophilic attack occurs preferentially at the N1 position. To achieve ultra-high N1 selectivity (>99:1), sterically bulky masked methylating agents, such as α-halomethylsilanes, can be utilized[5].

  • The N2-Selective Pathway (Coordination Control): Accessing the sterically disfavored N2-isomer requires overriding the thermodynamic preference of the molecule. This is achieved using a Lewis acid catalyst, such as MgBr₂[6]. The magnesium ion coordinates simultaneously to the pyrazole nitrogens and the incoming electrophile (e.g., an α-bromoacetamide), structurally directing the alkylation to the N2 position despite the surrounding steric bulk[6].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity, providing a predictive baseline for process optimization.

StrategyReagents / CatalystSolventAlkylating AgentTempExpected N1:N2 Ratio
Steric Control K₂CO₃ (2.0 eq)DMFPrimary Alkyl Halide25–60 °C~ 85:15 to 95:5[4]
Silane Masking α-Halomethylsilane, then TBAFDMSOMasked Methyl60 °C> 99:1[5]
Strong Base NaH (1.2 eq)THFAlkyl Iodide0–25 °C~ 80:20 to 90:10[3]
Lewis Acid Directed MgBr₂ (20 mol%), i-Pr₂NEtTHF2-Bromoacetamide25 °C~ 10:90 to 20:80[6]

Visual Reaction Workflow

Pathway SM 3-(4-Iodo-1H-pyrazol-3-yl)pyridine (Tautomeric Mixture) N1_Cond Base: K2CO3 Solvent: DMF SM->N1_Cond Steric Control N2_Cond Catalyst: MgBr2 Solvent: THF SM->N2_Cond Lewis Acid Directed N1_Prod N1-Isomer (Major) 1-Alkyl-4-iodo-3-(pyridin-3-yl)-pyrazole N1_Cond->N1_Prod N2_Prod N2-Isomer (Major) 1-Alkyl-4-iodo-5-(pyridin-3-yl)-pyrazole N2_Cond->N2_Prod

Reaction pathways for the regioselective N-alkylation of 3-(4-iodo-1H-pyrazol-3-yl)pyridine.

Validated Experimental Protocols

Protocol A: N1-Selective Alkylation (Steric Control)

Objective: Synthesize 1-alkyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole utilizing thermodynamic and steric preferences[3][4].

Rationale: K₂CO₃ is selected as a mild, non-nucleophilic base to deprotonate the pyrazole without inducing degradation or side reactions commonly seen with NaH. DMF is utilized as a polar aprotic solvent to stabilize the S_N2 transition state, accelerating the reaction while naturally favoring the less hindered N1 position[3].

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, charge 3-(4-iodo-1H-pyrazol-3-yl)pyridine (1.0 equiv, MW: 271.06 g/mol )[7] and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir the suspension at room temperature (25 °C) for 15 minutes to ensure complete deprotonation of the pyrazole core.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 equiv). If using a less reactive alkyl chloride, the addition of catalytic KI (0.1 equiv) is recommended to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The starting material will present an [M+H]⁺ mass of 272.0. The reaction is deemed complete when the SM peak is consumed (<5% AUC) and the alkylated product mass appears.

  • Work-up (Critical Step): Quench the reaction by pouring the mixture into ice water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 × 3 volumes). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 3 volumes). Causality: The LiCl wash is critical as it selectively partitions residual DMF into the aqueous phase, preventing solvent carryover during concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Heptane/EtOAc gradient) to isolate the pure N1-isomer.

Protocol B: N2-Selective Alkylation (Coordination Control)

Objective: Synthesize 1-alkyl-4-iodo-5-(pyridin-3-yl)-1H-pyrazole using a magnesium-catalyzed directed approach[6].

Rationale: MgBr₂ acts as a bidentate Lewis acid, coordinating to both the pyrazole nitrogen and the carbonyl/halogen of the alkylating agent. This coordination complex artificially lowers the activation energy for attack at the sterically hindered N2 position. N,N-Diisopropylethylamine (i-Pr₂NEt) is used as a bulky proton scavenger that will not compete for the electrophile[6].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (≤0.1 ppm O₂, ≤0.1 ppm H₂O), charge an oven-dried vial with 3-(4-iodo-1H-pyrazol-3-yl)pyridine (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv).

  • Solvation & Reagent Addition: Add anhydrous THF to achieve a 0.5 M concentration. Add the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv) to the mixture.

  • Base Addition: Dropwise add i-Pr₂NEt (2.1 equiv) to the solution at 25 °C.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 25 °C for 2 to 4 hours.

  • Self-Validation & Monitoring: Monitor via TLC or LC-MS. The N2-isomer typically elutes with a slightly different retention time than the N1-isomer due to the shielding effect of the alkyl group on the adjacent pyridine ring.

  • Work-up (Critical Step): Quench the reaction with saturated NH₄Cl in Methanol (2 mL per mmol). Causality: The ammonium chloride/methanol mixture effectively breaks the strong magnesium-chelate complex, releasing the free N2-alkylated pyrazole[6].

  • Isolation: Concentrate the mixture to dryness. Partition the residue between water and Isopropyl Acetate (i-PrOAc). Extract the aqueous layer with i-PrOAc (4 × 1 vol). Dry, concentrate, and purify via silica gel chromatography to yield the N2-isomer.

References

  • [7] ChemScene. 3-(4-Iodo-1H-pyrazol-3-yl)pyridine Product Information & Properties. Retrieved from:

  • [6] Xu, D., & Frank, L. (2020). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 31(06), 595-599. Retrieved from:

  • [3] BenchChem Technical Support Center. (2025). Optimizing N-Alkylation of Pyrazoles. Retrieved from:

  • [4] BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Retrieved from:

  • [5] Genentech, Inc. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. Retrieved from:

  • [1] Royal Society of Chemistry. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Retrieved from:

  • [2] Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from:

Sources

Application

Strategic Application Guide: Palladium-Catalyzed Functionalization of 4-Iodo-Pyrazole Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and bench-ready protocols for C4-functionalization. Abstract & Scop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and bench-ready protocols for C4-functionalization.

Abstract & Scope

The pyrazole scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, prominently featured in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). The functionalization of the C4 position is of particular strategic importance. Due to the high reactivity of the carbon-iodine bond, 4-iodopyrazole serves as an elite electrophilic building block for transition-metal-catalyzed cross-coupling reactions[1].

This application note provides a comprehensive, field-proven guide to forging C–C and C–N bonds at the C4 position using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig methodologies. By bridging mechanistic theory with optimized, step-by-step protocols, this guide serves as a self-validating system for researchers aiming to synthesize complex 4-substituted pyrazole libraries.

Substrate Design & Mechanistic Rationale

The N-Protecting Group Imperative

A critical failure point in pyrazole cross-coupling is catalyst poisoning. The free N–H of an unprotected pyrazole can strongly coordinate to the palladium center, forming stable, inactive complexes that halt the catalytic cycle[1]. Furthermore, the acidic N–H proton can interfere with the strong bases required for transmetalation or amine deprotonation.

Expert Recommendation: Always mask the pyrazole nitrogen prior to palladium catalysis. Common protecting groups include:

  • Trityl (-Tr): Excellent for Buchwald-Hartwig aminations due to its immense steric bulk, which prevents unwanted side reactions at the nitrogen[2].

  • Methyl (-Me) / SEM / Boc: Ideal for Suzuki-Miyaura couplings where steric hindrance is less of a concern[3].

The Palladium Catalytic Cycle

The functionalization of 4-iodopyrazole relies on the classic Pd(0)/Pd(II) redox cycle. The superior leaving group ability of iodine (C–I > C–Br > C–Cl) ensures rapid and irreversible oxidative addition, which is often the rate-determining step in cross-coupling[1][4].

CatalyticCycle Pd0 Pd(0) Active Catalyst L_nPd(0) OxAdd Oxidative Addition L_nPd(II)(Ar)(I) Pd0->OxAdd 4-Iodopyrazole (- I-) TransMet Transmetalation / Amine Binding L_nPd(II)(Ar)(Nu) OxAdd->TransMet Boronic Acid / Amine Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Release of 4-Substituted Pyrazole

Figure 1: General Pd-catalyzed cross-coupling cycle for 4-iodopyrazole functionalization.

C–C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 4-iodopyrazoles with aryl or heteroaryl boronic acids is highly robust. Because the C–I bond undergoes facile oxidative addition, standard Pd(0) catalysts like


 are usually sufficient, avoiding the need for expensive, proprietary ligands[3].
Reaction Dynamics & Microwave Acceleration

While conventional heating (80–120 °C for 2–18 hours) is effective[1], microwave (MW) irradiation drastically accelerates the reaction, reducing times to 5–12 minutes while improving yield and purity[3][5]. The choice of solvent and base is critical; a biphasic system (e.g., DME/


 or 1,4-Dioxane/

) ensures the solubility of both the organic substrates and the inorganic base (

or

)[3][5].
Table 1: Optimization Matrix for Suzuki-Miyaura Coupling

Data synthesized from established microwave-promoted protocols[3][5].

Catalyst (Loading)Base (Equiv)Solvent System (Ratio)Temp / TimeYield (%)Observation / Rationale

(1 mol%)

(2.5)
DME /

(3:1.2)
MW 90 °C / 10 min45%Catalyst loading too low; incomplete conversion.

(2 mol%)

(2.5)
DME /

(3:1.2)
MW 60 °C / 10 min24%Insufficient thermal energy for transmetalation.

(2 mol%)

(2.5)
DME /

(3:1.2)
MW 90 °C / 10 min78% Optimal conditions. Excellent biphasic solubility.

(4 mol%)

(2.5)
DME /

(3:1.2)
MW 90 °C / 10 min75%Higher loading provides no benefit; slight yield drop.
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-1-methyl-1H-pyrazole.

Reagents & Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.5 mmol, 1.0 equiv)

  • 
     (11.6 mg, 2 mol%)
    
  • 
     (407.3 mg, 2.5 equiv)
    
  • 1,2-Dimethoxyethane (DME) (3.0 mL)

  • Deionized

    
     (1.2 mL)
    

Step-by-Step Procedure:

  • Preparation: To an oven-dried, 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole and the corresponding arylboronic acid[3].

  • Solvent Addition & Degassing: Add DME (3.0 mL) and

    
     (1.2 mL). Cap the vial with a septum and degas the mixture by bubbling ultra-pure Argon or Nitrogen directly through the solution for 10–15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, killing the catalytic cycle.
    
  • Catalyst & Base Addition: Briefly remove the septum under a positive flow of inert gas. Add

    
     and 
    
    
    
    . Immediately seal the vial with a microwave crimp cap[5].
  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 90 °C for 10 minutes, with a pre-stirring time of 30 seconds[5].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with

    
     (2 × 5 mL) and brine (5 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure[1].
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Petroleum Ether/Acetone gradient) to afford the pure 4-arylpyrazole[5].

C–N Bond Formation: Buchwald-Hartwig Amination

The synthesis of 4-aminopyrazoles is highly sought after for developing kinase inhibitors (e.g., JAK/STAT pathway modulators)[6]. However, C–N cross-coupling on pyrazoles is notoriously challenging compared to C–C coupling.

Navigating -Hydride Elimination

The primary failure mode in Buchwald-Hartwig amination of alkylamines is


-hydride elimination. If the amine coupling partner possesses 

-hydrogens (e.g., pyrrolidine, primary aliphatic amines), the intermediate Pd(II)-amido complex can undergo rapid elimination to form an imine and Pd-hydride, rather than undergoing the desired reductive elimination[2][6].

Expert Recommendation: For amines lacking


-hydrogens (e.g., anilines, certain secondary cyclic amines), Palladium catalysis (

with bulky ligands like

) is highly effective. For primary alkylamines with

-hydrogens, Copper-catalyzed Ullmann-type conditions or highly specialized Pd pre-catalysts are strictly required to outcompete the elimination pathway[2][4][6].

Workflow Start 4-Iodopyrazole Derivative Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald SuzCond Pd(PPh3)4 (2 mol%) Cs2CO3, DME/H2O MW: 90°C Suzuki->SuzCond AmineCheck Amine Type? Buchwald->AmineCheck NoBeta No β-Hydrogens (or restricted) AmineCheck->NoBeta Beta Has β-Hydrogens (Alkylamines) AmineCheck->Beta BHC_NoBeta Pd(dba)2 / tBuDavePhos KOtBu, Xylene, 160°C NoBeta->BHC_NoBeta BHC_Beta Switch to CuI Catalysis (Ullmann Condensation) Beta->BHC_Beta

Figure 2: Decision matrix for selecting optimal functionalization conditions based on substrate.

Table 2: Optimization Matrix for Buchwald-Hartwig Amination

Coupling of 4-Iodo-1-tritylpyrazole with Piperidine[2].

Catalyst (10 mol%)Ligand (20 mol%)Base (2.0 equiv)SolventTemp / TimeYield (%)

XPhos

XyleneMW 160 °C / 10 minTrace

RuPhos

XyleneMW 160 °C / 10 min15%



XyleneMW 160 °C / 10 min22%



XyleneMW 160 °C / 10 min81%

Note: The combination of the highly basic


 and the sterically demanding 

ligand is critical to force reductive elimination before

-hydride elimination can occur[2][4].
Protocol B: High-Temperature Amination of 4-Iodo-1-tritylpyrazole

Objective: Synthesis of 4-(piperidin-1-yl)-1-trityl-1H-pyrazole.

Reagents & Materials:

  • 4-Iodo-1-tritylpyrazole (

    
     mmol, 50.0 mg, 1.0 equiv)
    
  • Piperidine (

    
     mmol, 0.03 mL, 2.0 equiv)
    
  • 
     (7.4 mg, 10 mol%)
    
  • 
     (8.8 mg, 20 mol%)
    
  • Potassium tert-butoxide (

    
    ) (28.8 mg, 2.0 equiv)
    
  • Anhydrous Xylene (2.0 mL)

Step-by-Step Procedure:

  • Glovebox/Schlenk Preparation: Due to the extreme air-sensitivity of

    
     and 
    
    
    
    , assemble the reaction in a nitrogen-filled glovebox or use strict Schlenk techniques[6].
  • Reagent Loading: To a dry microwave vial, add 4-iodo-1-tritylpyrazole,

    
    , 
    
    
    
    , and
    
    
    [2].
  • Solvent & Amine Addition: Add anhydrous xylene (2.0 mL) followed by piperidine (0.03 mL). Seal the vial securely with a microwave crimp cap[2]. Causality: Xylene is chosen for its high boiling point and non-polar nature, which stabilizes the catalytic intermediates at extreme temperatures.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 160 °C for 10 minutes[2].

  • Workup: Cool the vial to room temperature. Dilute the dark mixture with Ethyl Acetate (15 mL) and quench carefully with

    
     (5 mL)[6]. Separate the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel chromatography to yield the protected 4-aminopyrazole. The trityl group can subsequently be removed using TFA/DCM if the free N–H pyrazole is desired[2].

References

Sources

Method

Application Notes and Protocols for the Synthesis of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a reliable three-step pathway starting from the readily available raw material, 3-acetylpyridine. The synthesis involves the formation of an enaminone intermediate, subsequent cyclization to construct the pyrazole core, and a regioselective iodination at the C-4 position of the pyrazole ring. This guide emphasizes not only the procedural details but also the underlying chemical principles, safety considerations, and methods for characterization to ensure a reproducible and safe laboratory execution.

Introduction

Pyrazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide spectrum of biological activities. The introduction of a pyridine moiety and a halogen atom, such as iodine, onto the pyrazole scaffold can significantly modulate the compound's physicochemical properties and biological targets. The iodine atom, in particular, serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, making iodinated pyrazoles highly sought-after intermediates. This application note details a robust and efficient synthesis of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine (CAS No. 176752-84-4)[1], structured to provide both practical guidance and theoretical insight.

Overall Synthetic Scheme

The synthesis is performed in three sequential steps, starting from 3-acetylpyridine. The overall workflow is depicted below.

Synthetic Workflow cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Iodination A 3-Acetylpyridine C (E)-3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one A->C Reflux B DMF-DMA B->C E 3-(1H-pyrazol-3-yl)pyridine C->E Ethanol, 60°C D Hydrazine Hydrate D->E H 3-(4-iodo-1H-pyrazol-3-yl)pyridine E->H Acetonitrile, Reflux F Iodine (I₂) F->H G Ceric Ammonium Nitrate (CAN) G->H

Sources

Application

Application Note: Sonogashira Cross-Coupling Strategies for 3-Iodopyrazolopyridines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Pharmaceutical Context The pyrazolo[3,4-b]pyridine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmaceutical Context

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. A prominent example includes the development of mGluR5 negative allosteric modulators (NAMs) such as PF470, which rely heavily on functionalized pyrazolo-heteroaryl cores[1].

To elaborate these scaffolds, the 3-iodo substituent serves as an ideal electrophilic handle for carbon-carbon bond formation. The Sonogashira cross-coupling reaction allows for the direct installation of terminal alkynes at the C3 position, providing access to rigid, linear alkynyl linkages that can probe deep hydrophobic binding pockets[2]. This application note details the mechanistic causality, optimized conditions, and a self-validating protocol for the robust alkynylation of 3-iodopyrazolopyridines.

Mechanistic Principles & Causality

Executing a successful Sonogashira coupling on a pyrazolopyridine core requires overcoming specific electronic and coordination challenges inherent to nitrogen-rich heterocycles.

  • Catalyst Poisoning vs. Oxidative Addition: The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition of the C–I bond to the Pd(0) catalyst[2]. However, the free N–H of the pyrazole (if unprotected) can competitively coordinate to the palladium center, leading to catalyst sequestration. Protecting the N1 position (e.g., via methylation, THP, or EtOEt) is often required to maintain catalytic turnover[3].

  • The Role of Copper: Copper(I) iodide acts as a critical co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide. This intermediate readily undergoes transmetalation with the Pd(II)–pyrazolopyridine complex[4].

  • Base Selection: The amine base (typically Et₃N or DIPEA) serves a dual purpose: it neutralizes the hydroiodic acid (HI) generated during the catalytic cycle and acts as a ligand to stabilize the copper acetylide[2].

G Pd0 Pd(0) Active Catalyst Generation OxAdd Oxidative Addition (3-Iodopyrazolopyridine) Pd0->OxAdd PdII Pd(II) Intermediate [HetAr-Pd-I] OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alkyne Pd(II) Alkyne Complex [HetAr-Pd-Alkyne] TransMet->PdII_Alkyne - CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Alkynyl-pyrazolopyridine (Target Product) RedElim->Product CuCycle Copper Cycle (Alkyne + Base -> Cu-Acetylide) CuCycle->TransMet Cu-Acetylide

Catalytic cycle of the Sonogashira coupling for 3-iodopyrazolopyridines.

Reaction Optimization Matrix

The following table synthesizes quantitative data and empirical observations for optimizing the coupling of 3-iodopyrazolopyridines[2][4].

ParameterOptimal SelectionAlternativeRationale & Causality
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Pd(PPh₃)₄ (5 mol%)Pd(II) precatalysts are air-stable, easier to handle, and reduce cleanly in situ to the active Pd(0) species.
Co-Catalyst CuI (5 mol%)-Essential for the rapid formation of the copper acetylide. Omitting CuI drastically reduces reaction rates for these heterocycles.
Base Et₃N (3.0–5.0 equiv)DIPEAEt₃N provides the optimal balance of basicity and steric profile to facilitate deprotonation of the terminal alkyne.
Solvent Anhydrous DMFTHF / 1,4-DioxaneDMF maximizes the solubility of the polar pyrazolopyridine core and stabilizes the highly polar transition states during transmetalation.
Temperature 60 °C – 80 °CRoom TempModerate heating overcomes the activation energy barrier for sterically hindered alkynes while preventing thermal degradation.
N-Protection THP, Boc, or EtOEtUnprotectedProtection prevents the pyrazole N–H from sequestering the Pd catalyst, ensuring high turnover numbers[3].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.

Phase 1: Preparation & Stringent Degassing

Causality Check: Oxygen is the primary enemy of this reaction. O₂ oxidizes the active Pd(0) to Pd(II) and promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne, consuming your starting material.

  • Vessel Preparation: Flame-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar.

  • Solid Loading: Add the N-protected 3-iodopyrazolopyridine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Degassing (Crucial): Seal the vessel with a septum. Connect to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times (Purge-and-Pump method).

Phase 2: Reaction Execution
  • Solvent & Base Addition: Syringe in anhydrous, degassed DMF (5.0 mL, yielding a 0.2 M solution) followed by anhydrous Et₃N (3.0 mmol, 3.0 equiv).

    • Self-Validation Check: The solution should turn a clear yellow/orange. If it instantly turns pitch black, your system is contaminated with oxygen, resulting in the precipitation of inactive "palladium black."

  • Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv) dropwise via syringe.

  • Heating: Transfer the vessel to a pre-heated oil bath or heating block set to 65 °C. Stir vigorously for 4 to 12 hours.

Phase 3: In-Process Monitoring & Quench
  • Analytical Monitoring: After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze.

    • Validation: Look for the disappearance of the starting material mass and the appearance of the product mass

      
      .
      
  • Quench: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL).

Phase 4: Workup & Purification
  • DMF Removal: Wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Drying & Concentration: Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Troubleshooting & Analytical Validation

If the reaction fails or yields are suboptimal, consult the following diagnostic matrix:

  • Symptom: High levels of alkyne dimer observed on LC-MS; low product yield.

    • Root Cause: Glaser homocoupling due to oxygen ingress.

    • Corrective Action: rigorously sparge the DMF with Argon for 30 minutes prior to use. Ensure the Schlenk line vacuum is pulling < 1 mbar during the purge cycles.

  • Symptom: Reaction stalls at ~30% conversion; starting material remains intact.

    • Root Cause: Catalyst poisoning by the substrate (often due to an unprotected pyrazole N–H) or ligand depletion.

    • Corrective Action: Pre-protect the pyrazole nitrogen with a Tetrahydropyranyl (THP) or Ethoxyethyl (EtOEt) group[3]. Alternatively, spike the reaction with an additional 2 mol% of PdCl₂(PPh₃)₂.

  • Analytical Confirmation (NMR): Successful coupling is definitively confirmed by ¹H NMR via the complete disappearance of the terminal alkyne proton (typically a sharp singlet around 2.5–3.5 ppm) and a characteristic downfield shift of the pyrazolopyridine C4 and C6 protons due to the extended conjugation of the newly installed alkyne.

References

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator Academia.edu. URL: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Arkat USA. URL: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review MDPI. URL:[Link]

Sources

Method

Title: Rapid and Efficient Microwave-Assisted Synthesis of 3-(4-Iodo-1H-pyrazol-3-yl)-pyridine: A Protocol for Medicinal Chemistry Scaffolding

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the synthesis of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, a va...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, a valuable heterocyclic building block for drug discovery and development. Pyrazole and pyridine moieties are privileged structures in medicinal chemistry, and their combination offers a scaffold with significant potential for developing novel therapeutic agents.[1][2] This guide details a two-step synthetic sequence, culminating in a highly efficient, microwave-assisted iodination protocol. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, often leading to cleaner reaction profiles and improved yields compared to conventional heating methods.[3][4] We provide a comprehensive walkthrough, from the synthesis of the pyrazole precursor to the final iodination, including detailed experimental procedures, characterization data, and an in-depth discussion of the scientific rationale behind the chosen methodology.

Theoretical Background and Synthetic Strategy

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis often relies on conductive heating, a slow and inefficient method of energy transfer that can lead to thermal gradients and the formation of byproducts. MAOS, in contrast, utilizes microwave irradiation to directly heat the reaction mixture through a mechanism known as dielectric heating.[5] Polar molecules and ions within the solvent and reagents align with the rapidly oscillating electric field, generating heat volumetrically and homogeneously. This rapid and uniform heating accelerates reaction rates significantly, allowing for protocols that are completed in minutes instead of hours.[6] The key advantages pertinent to this synthesis include:

  • Rate Enhancement: Drastically reduced reaction times.

  • Increased Yields: Minimized byproduct formation due to shorter exposure to high temperatures.

  • Improved Purity: Cleaner reaction profiles simplify downstream purification.

  • High Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.

Synthetic Rationale and Workflow

The synthesis of the target compound, 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, is strategically designed as a two-step process to ensure high regioselectivity and yield.

  • Step 1: Synthesis of 3-(Pyridin-3-yl)-1H-pyrazole. The initial step involves the construction of the core pyrazole ring linked to the pyridine moiety. This is achieved via a classical Knorr-type pyrazole synthesis, a robust and well-documented condensation reaction.[7]

  • Step 2: Microwave-Assisted Iodination. The crucial iodination step is performed on the pyrazole precursor. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which predominantly occurs at the C4 position.[3] Utilizing microwave irradiation for this step provides the necessary activation energy rapidly and efficiently, ensuring a swift and clean conversion to the final product.

The overall synthetic pathway is illustrated below.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Microwave Iodination 3-acetylpyridine 3-acetylpyridine intermediate 3-(Pyridin-3-yl)-1H-pyrazole 3-acetylpyridine->intermediate 1) EtOH, Reflux DMFDMA DMF-DMA DMFDMA->intermediate 1) EtOH, Reflux hydrazine Hydrazine Hydrate hydrazine->intermediate 2) EtOH, Reflux final_product 3-(4-Iodo-1H-pyrazol-3-yl)-pyridine intermediate->final_product Microwave (100 °C, 15 min) DMF iodine Iodine (I₂) iodine->final_product Microwave (100 °C, 15 min) DMF base KOH base->final_product Microwave (100 °C, 15 min) DMF

Sources

Application

Crystallization techniques for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine purification

Application Note: Advanced Crystallization and Purification Strategies for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine Introduction & Physicochemical Causality The purification of halogenated N-heterocyclic building blocks, such...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Purification Strategies for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine

Introduction & Physicochemical Causality

The purification of halogenated N-heterocyclic building blocks, such as 3-(4-iodo-1H-pyrazol-3-yl)-pyridine (CAS: 176752-84-4), presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I approach this not merely as a standard separation task, but as an exercise in supramolecular control.

The structural features of this molecule directly dictate its behavior in solution and must be understood to engineer a successful crystallization protocol:

  • Amphoterism & Basicity : The pyridine ring provides a basic center (pKa ~5.2), allowing for reversible protonation and salt formation[1].

  • Hydrogen Bonding Network : The 1H-pyrazole moiety acts as both a strong hydrogen bond donor and acceptor. This promotes extensive intermolecular networks, which frequently lead to conformer-dependent polymorphism and oiling out (liquid-liquid phase separation) during uncontrolled precipitation[2].

  • Lipophilicity & Density : The heavy iodine atom at the C4 position of the pyrazole significantly increases the molecule's lipophilicity and crystal density, drastically reducing its aqueous solubility[3].

Understanding these causal relationships allows us to design self-validating crystallization systems rather than relying on empirical trial and error.

G A 3-(4-iodo-1H-pyrazol-3-yl)-pyridine B Amphoteric/Basic Nature (Pyridine pKa ~5.2) A->B C Strong Intermolecular H-Bonds (Pyrazole N-H) A->C D High Lipophilicity (Iodine Atom) A->D E pH-Shift Crystallization B->E Exploits salt formation F Polymorphism Control C->F H-bond network disruption G Anti-Solvent Crystallization D->G Tunes supersaturation

Physicochemical properties dictating the crystallization strategy of the target compound.

Rational Solvent Selection

Effective crystallization requires a delicate balance of supersaturation. Table 1 summarizes the empirical solubility profile used to engineer the solvent systems for this specific pyrazole-pyridine derivative.

Table 1: Solubility Profile and Solvent Suitability

Solvent SystemTemp (°C)Est. Solubility (mg/mL)Process Role
Water (pH 7.0)25< 0.1Anti-solvent
Aqueous HCl (0.1 M)25> 50Reactive dissolution (Salt formation)
Ethanol (Absolute)25~ 15Co-solvent
Ethanol (Absolute)75> 80Primary solvent (Cooling crystallization)
DMSO / DMF25> 100Primary solvent (Anti-solvent crystallization)
n-Heptane25< 1Anti-solvent (Non-polar)

Experimental Methodologies

Protocol A: pH-Shift Reactive Crystallization

This protocol exploits the basicity of the pyridine ring. By forming a highly soluble hydrochloride salt, lipophilic impurities can be filtered out. Subsequent controlled neutralization yields the purified free base. This method is inherently self-validating: if the product does not dissolve at pH 2, the impurity profile is fundamentally different than expected (e.g., heavy metal contamination or cross-linking).

Step-by-Step Procedure:

  • Reactive Dissolution : Suspend 10.0 g of crude 3-(4-iodo-1H-pyrazol-3-yl)-pyridine in 50 mL of deionized water. Slowly add 1M HCl under continuous agitation until the pH reaches 1.5 - 2.0.

  • Validation Checkpoint 1 : Ensure complete dissolution. A clear, slightly yellow solution confirms successful protonation of the pyridine nitrogen.

  • Filtration : Pass the acidic solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities and unreacted iodine residues.

  • Controlled Nucleation : Transfer the filtrate to a jacketed reactor maintained at 20 °C. Begin dropwise addition of 1M NaOH at a rate of 2 mL/min.

  • Validation Checkpoint 2 : Monitor the pH. At pH ~4.5, the solution will become turbid as the free base reaches supersaturation. Pause the NaOH addition for 15 minutes to allow the seed bed to form, preventing an uncontrolled crash-out.

  • Growth & Aging : Resume NaOH addition until a final pH of 7.5 - 8.0 is achieved. Age the slurry for 2 hours at 10 °C to maximize yield.

  • Isolation : Filter the crystalline solid, wash with 2 x 20 mL of cold deionized water, and dry under vacuum at 45 °C to constant weight.

Workflow Step1 1. Dissolution Suspend crude in H2O Step2 2. Acidification Add 1M HCl (pH < 2) Step1->Step2 Step3 3. Filtration Remove insoluble impurities Step2->Step3 Step4 4. Neutralization Dropwise 1M NaOH (pH ~7-8) Step3->Step4 Step5 5. Aging & Filtration Stir 2h, filter, wash Step4->Step5

Step-by-step workflow for the pH-shift reactive crystallization protocol.

Protocol B: Controlled Cooling & Anti-Solvent Crystallization

For applications requiring high polymorphic purity, cooling crystallization from a miscible solvent/anti-solvent pair is superior[4].

Step-by-Step Procedure:

  • Dissolution : Dissolve 10.0 g of the crude compound in 40 mL of absolute ethanol in a jacketed crystallizer. Heat to 75 °C.

  • Validation Checkpoint 1 : The solution must be completely clear. If not, add ethanol in 2 mL increments.

  • Anti-Solvent Addition : Slowly add 10 mL of pre-heated (75 °C) deionized water. The system should remain undersaturated.

  • Cooling Profile : Program the crystallizer to cool from 75 °C to 60 °C at 0.5 °C/min.

  • Seeding (Optional but Recommended) : At 60 °C, introduce 0.1 g of pure 3-(4-iodo-1H-pyrazol-3-yl)-pyridine seed crystals.

  • Validation Checkpoint 2 : Observe the reactor. The presence of sustained crystals without bulk precipitation validates that the system is operating within the metastable zone.

  • Final Cooling : Continue cooling to 5 °C at a rate of 0.2 °C/min.

  • Isolation : Filter the resulting crystals, wash with cold 20% ethanol/water (v/v), and vacuum dry at 45 °C.

Troubleshooting & Optimization

  • Oiling Out (Liquid-Liquid Phase Separation) : If the compound forms an oil rather than crystals during Protocol B, the supersaturation generation rate is too high. Solution: Decrease the cooling rate to 0.1 °C/min and increase the seed loading. Pyrazole derivatives are notorious for forming metastable oils due to robust hydrogen-bonded clusters in the liquid state[2].

  • Low Yield in Protocol A : If the yield is low, verify the final pH. The pyrazole ring is weakly acidic (pKa ~14); overshooting the pH beyond 10 with NaOH may lead to partial formation of a soluble sodium pyrazolide salt.

References

Sources

Method

Application Note &amp; Protocol: Designing Protein-Ligand Interactions Using Iodo-Pyrazole Scaffolds

Executive Summary The rational design of small-molecule therapeutics relies heavily on optimizing non-covalent interactions within the protein binding pocket. The iodo-pyrazole scaffold has emerged as a privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on optimizing non-covalent interactions within the protein binding pocket. The iodo-pyrazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitors. By combining the versatile hydrogen-bonding capacity of the pyrazole ring with the unique, highly directional halogen-bonding capability of the iodine atom, researchers can achieve exquisite target selectivity and enhanced ligand efficiency. This application note details the mechanistic principles, structural data, and validated protocols for deploying iodo-pyrazole scaffolds in structure-based drug design (SBDD).

Mechanistic Principles: The Dual Modality of Iodo-Pyrazoles

The efficacy of the iodo-pyrazole core stems from its dual interaction modalities:

  • Hydrogen Bonding (Pyrazole Core): The 1H-pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (sp2 hybridized N). This allows it to anchor tightly to the hinge region of kinases (e.g., MPS1, c-Met) by mimicking the binding of the adenine ring of ATP[1].

  • Halogen Bonding (Iodine Substituent): Unlike lighter halogens (fluorine, chlorine) which primarily act as lipophilic space-fillers, iodine possesses a highly polarizable electron cloud. The electron-withdrawing nature of the pyrazole ring pulls electron density away from the iodine atom along the C-I bond axis, creating a localized region of positive electrostatic potential known as a 2

    2. This 
    
    
    
    -hole can form strong, highly directional electrostatic interactions (halogen bonds) with Lewis bases in the protein pocket, such as backbone carbonyl oxygens or sulfur atoms in methionine/cysteine residues[2].

G IP Iodo-Pyrazole Scaffold Iodine Iodine Atom (C-I) IP->Iodine Pyrazole Pyrazole Ring IP->Pyrazole Sigma Sigma-Hole (Halogen Bond) Iodine->Sigma Lipophilic Steric/Lipophilic Packing Iodine->Lipophilic HDonor N-H (H-Bond Donor) Pyrazole->HDonor HAcceptor N (H-Bond Acceptor) Pyrazole->HAcceptor

Dual-interaction modalities of the iodo-pyrazole scaffold in protein binding.

Structural Data & Interaction Parameters

When designing iodo-pyrazole ligands, geometric constraints must be strictly adhered to in computational docking and structural optimization. Halogen bonds are significantly more directional than hydrogen bonds. The C-I···O angle must approach 180° to maximize the interaction between the


-hole and the lone pair of the acceptor. Distances for halogen bonds are characteristically shorter than the sum of the van der Waals radii of the interacting atoms, confirming the electrostatic nature of the bond[3].

Table 1: Typical Geometric and Energetic Parameters for Iodo-Pyrazole Interactions

Interaction TypeDonorAcceptor (Protein)Optimal Distance (Å)Optimal Angle (°)Est. Energy (kcal/mol)
Halogen BondC-I (

-hole)
Backbone Carbonyl (O)2.80 - 3.20160 - 180-2.0 to -5.0
Halogen BondC-I (

-hole)
Thioether (Met-S)3.00 - 3.40160 - 180-3.0 to -6.0
Hydrogen BondPyrazole N-HBackbone Carbonyl (O)2.70 - 3.10130 - 180-3.0 to -7.0
Hydrogen BondPyrazole NBackbone Amide (N-H)2.70 - 3.10130 - 180-3.0 to -7.0

Experimental Workflow for Structure-Based Design

The integration of iodo-pyrazoles into a drug discovery pipeline requires a cyclical process of synthesis, biochemical screening, and structural validation.

G N1 Identify Target Pocket (e.g., Kinase Hinge Region) N2 Scaffold Selection (Iodo-Pyrazole Core) N1->N2 N3 Computational Docking & Sigma-Hole Alignment N2->N3 N4 Chemical Synthesis (Regioselective Iodination) N3->N4 N5 In Vitro Screening (SPR & Kinase Assays) N4->N5 N6 X-ray Crystallography (Halogen Bond Validation) N5->N6 N6->N3 Iterative Optimization

Workflow for structure-based design of iodo-pyrazole inhibitors.

Detailed Protocols

Protocol A: Regioselective Synthesis of 4-Iodo-1H-pyrazole Intermediates

Objective: To synthesize 4-iodo-pyrazoles with high regioselectivity. The C4 position is the most electron-rich carbon in the pyrazole ring, making it the prime site for electrophilic aromatic substitution[4].

Causality & Trustworthiness: Using N-iodosuccinimide (NIS) provides a mild, controlled source of electrophilic iodine, preventing over-halogenation and avoiding the harsh oxidative conditions required when using molecular iodine (I₂). This ensures a high-yielding, self-validating synthetic step where the crude TLC profile clearly indicates a single dominant product.

Materials:

  • 1H-pyrazole derivative (1.0 eq)

  • N-iodosuccinimide (NIS) (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃) aqueous solution (10%)

Step-by-Step Procedure:

  • Preparation: Dissolve the 1H-pyrazole derivative (10 mmol) in 20 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add NIS (11 mmol) in small portions over 15 minutes to control the exothermic electrophilic substitution reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction via TLC (typically 2-4 hours). The electron-donating nature of the adjacent nitrogens directs the iodonium ion (

    
    ) exclusively to the C4 position.
    
  • Quenching: Once complete, quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate. Causality: This step reduces any unreacted NIS or free iodine to iodide, preventing contamination of the final product and decolorizing the solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 4-iodo-pyrazole.

Protocol B: X-ray Crystallographic Validation of Halogen Bonding

Objective: To empirically validate the presence and geometry of the C-I···Lewis Base halogen bond in the protein-ligand complex.

Causality & Trustworthiness: Biochemical assays (like IC₅₀) only measure bulk affinity. To prove that affinity is driven by a


-hole interaction rather than mere hydrophobic packing, high-resolution X-ray crystallography is mandatory to measure the critical C-I···O angle and distance[1]. This protocol acts as a self-validating system: if the angle deviates significantly from 180°, the interaction is primarily steric, prompting a redesign.

Step-by-Step Procedure:

  • Protein Preparation: Express and purify the target kinase to >95% purity. Concentrate the protein to 10-15 mg/mL in a suitable crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Ligand Soaking/Co-crystallization:

    • Co-crystallization: Incubate the protein with a 2-5 molar excess of the iodo-pyrazole ligand (dissolved in 100% DMSO) for 2 hours on ice prior to setting up crystallization drops. Ensure final DMSO concentration does not exceed 2%.

    • Causality: Pre-incubation allows the ligand to access the binding pocket before the crystal lattice forms, which is critical if the binding induces a conformational change (e.g., DFG-in to DFG-out transition).

  • Diffraction & Phasing: Collect X-ray diffraction data at a synchrotron source (e.g., 100 K to minimize radiation damage). Process data using standard pipelines (e.g., XDS, Mosflm).

  • Refinement & Geometric Analysis:

    • Solve the structure using molecular replacement.

    • During ligand fitting, explicitly check the electron density (

      
       omit map) around the iodine atom. Iodine is highly electron-dense and will show a very strong peak (>5
      
      
      
      ).
    • Validation: Measure the distance between the iodine nucleus and the acceptor atom. A distance

      
       Å combined with a C-I···Acceptor angle of 
      
      
      
      confirms a canonical halogen bond.

Conclusion

The strategic incorporation of iodo-pyrazole scaffolds into ligand design offers a sophisticated method to engineer highly specific protein-ligand interactions. By understanding and exploiting the


-hole of the iodine atom alongside the hydrogen-bonding network of the pyrazole core, researchers can navigate the complex landscape of structure-based drug discovery with greater precision, yielding inhibitors with superior potency and metabolic stability.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: MDPI (Crystals)
  • Reactivity Profiles and Transformational Chemistry of 4-Iodo-3-(4-nitrophenyl)
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields for 3-(4-Iodo-1H-pyrazol-3-yl)pyridine Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(4-iodo-1H-pyrazol-3-yl)pyridine. This scaffold is a critical intermediate in the development of kinase inhibitors and advanced agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(4-iodo-1H-pyrazol-3-yl)pyridine. This scaffold is a critical intermediate in the development of kinase inhibitors and advanced agrochemicals. However, researchers frequently encounter yield bottlenecks due to the unique electronic and amphoteric properties of this bi-heteroaryl system.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting Q&As to help you achieve >85% yields with high regioselectivity.

Mechanistic Insights & Reaction Workflow

The electrophilic iodination of pyrazoles naturally favors the C4 position, as intermediate Wheland complexes are most stabilized when attack occurs there[1]. However, the 3-pyridyl substituent introduces a complication: it is electron-withdrawing. In acidic media, the pyridine nitrogen protonates, further draining electron density from the pyrazole ring and deactivating it toward electrophilic aromatic substitution (EAS).

To overcome this, the reaction requires the in situ generation of a highly active electrophilic iodine species (


). This is typically achieved using either N-Iodosuccinimide (NIS) in the presence of an acid catalyst, or molecular iodine activated by an oxidant like hydrogen peroxide[2].

SynthesisWorkflow SM Starting Material 3-(1H-pyrazol-3-yl)pyridine Reagents Select Iodination System SM->Reagents PathA Green Protocol I2 (0.5 eq), H2O2 (0.6 eq) Water, RT Reagents->PathA PathB Robust Protocol NIS (1.05 eq), Acid Catalyst DMF or MeCN Reagents->PathB Reaction Electrophilic Attack at C4 Generate I+ in situ PathA->Reaction PathB->Reaction Quench Quench & Workup 1. Na2S2O3 (aq) 2. Adjust pH to 7-8 Reaction->Quench Product Target Product 3-(4-iodo-1H-pyrazol-3-yl)pyridine (Yield >85%) Quench->Product

Workflow for the regioselective C4-iodination of 3-(1H-pyrazol-3-yl)pyridine.

Comparative Performance of Iodination Methods

Selecting the right reagent system is the first step to optimizing your yield. Below is a summary of quantitative data for the most effective protocols used on deactivated pyrazole systems[1][3][4][5].

MethodReagentsSolventTempTimeTypical YieldRegioselectivityNotes
Green Oxidative

,

(30%)

RT1 - 16 h80 - 95%C4Environmentally friendly, high atom economy. Water is the only byproduct[4].
NIS / Acid NIS, TFA or

DMF / MeCNRT - 50 °C2 - 12 h85 - 98%C4Best for highly deactivated substrates. Acid accelerates

formation[3].
Iodate Catalysis

,

,


/

RT - 60 °C4 - 24 h74 - 92%C4Excellent for large-scale biphasic reactions[5].

Step-by-Step Experimental Protocols

To ensure self-validating and reproducible results, follow these detailed methodologies. Each step is designed to address the specific chemical behavior of the pyridine-pyrazole scaffold.

Protocol A: Green Iodination via /

This method is highly recommended for its safety and high atom economy, utilizing water as the solvent[2][4].

  • Preparation: Suspend 3-(1H-pyrazol-3-yl)pyridine (1.0 mmol) in deionized water (5 mL). Note: The starting material may not fully dissolve, forming a suspension.

  • Iodine Addition: Add molecular iodine (

    
    , 0.5 mmol, 0.5 equiv) to the suspension[2].
    
  • Oxidation Initiation: Slowly add 30% aqueous hydrogen peroxide (

    
    , 0.6 mmol, 0.6 equiv) dropwise over 10 minutes[2]. Causality: Dropwise addition controls the exothermic oxidation of 
    
    
    
    to
    
    
    , preventing thermal decomposition of the peroxide.
  • Reaction Monitoring: Stir vigorously at room temperature. Monitor the reaction via TLC or LCMS. The suspension will typically change color as the reaction progresses.

  • Quenching: Once complete, add a saturated aqueous solution of sodium thiosulfate (

    
    ) dropwise until the iodine color completely dissipates. Causality: This destroys unreacted electrophilic iodine, preventing over-iodination during workup.
    
  • Isolation: Adjust the pH of the mixture to 7–8 using saturated

    
    . Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the product.
    
Protocol B: Robust Iodination via NIS / Acid

Use this protocol if Protocol A stalls due to the deactivating nature of the pyridine ring[3].

  • Preparation: Dissolve 3-(1H-pyrazol-3-yl)pyridine (1.0 mmol) in anhydrous DMF (4 mL).

  • Activation: Add a catalytic amount of Trifluoroacetic Acid (TFA, 0.1 mmol).

  • Iodination: Add N-Iodosuccinimide (NIS, 1.05 mmol) in three portions over 15 minutes[3]. Causality: Portion-wise addition prevents a sudden spike in temperature, which can lead to di-iodination or ring-opening side reactions.

  • Reaction: Stir at room temperature (or heat to 40 °C if LCMS shows slow conversion).

  • Workup: Pour the mixture into ice water (20 mL) containing 5%

    
    . Adjust the pH to 7–8 with 1M NaOH. Extract with Ethyl Acetate (3 x 15 mL), wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 50-60% conversion. How do I push it to completion?

A: This is a classic symptom of pyridine protonation stalling the EAS process. If you are using the


/

method, the generation of HI as a transient intermediate can lower the pH and protonate the pyridine ring. Solution: Switch to the NIS/DMF protocol (Protocol B)[3]. Alternatively, gently heat the

/

reaction mixture to 40–50 °C to increase the kinetic energy of the system.
Q: I am seeing a mixture of 4-iodopyrazole and di-iodinated byproducts. How can I improve regioselectivity?

A: Di-iodination (typically at the C5 position) occurs when the active iodinating agent is in excess or the reaction is left running too long[2]. Solution: Strictly control your stoichiometry. For the green method, ensure you are using exactly 0.5 equivalents of


 and 0.6 equivalents of 

[2]. For the NIS method, do not exceed 1.05 equivalents of NIS, and quench the reaction immediately upon consumption of the starting material.
Q: My LCMS shows 100% conversion, but my isolated yield is only 40%. Where is my product going?

A: You are likely losing your product in the aqueous phase during workup. 3-(4-iodo-1H-pyrazol-3-yl)pyridine is amphoteric. If the workup pH is too low (< 5), the pyridine nitrogen protonates, making the molecule highly water-soluble. If the pH is too high (> 10), the pyrazole N-H deprotonates, again increasing water solubility. Solution: Carefully adjust the aqueous phase to a pH of 7–8 before extraction or filtration. This is the isoelectric point where the molecule exists as a neutral free base and will readily precipitate or partition into the organic phase.

Q: Can I use Iodine Monochloride (ICl) instead of NIS or / ?

A: While ICl is a potent iodinating agent, it generates HCl as a byproduct during the reaction. The HCl will immediately protonate the pyridine ring, severely deactivating the pyrazole and stalling the reaction. If you must use ICl, you must include an acid scavenger, such as


, to neutralize the HCl as it forms[1].
Q: Why does my isolated white powder turn brown over time during storage?

A: A brown discoloration indicates the presence of trace elemental iodine (


) or the slow photolytic cleavage of the C-I bond.
Solution: Ensure you thoroughly quench the reaction with sodium thiosulfate (

) during workup. Store the final purified compound in an amber glass vial flushed with argon, kept at 4 °C to prevent degradation.

References

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at:[Link]

  • A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine in DMSO

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly crystalline, planar heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub.

As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly crystalline, planar heterocyclic compounds. 3-(4-iodo-1H-pyrazol-3-yl)-pyridine is a classic "brick dust" molecule. It looks deceptively simple, but its physicochemical properties create a perfect storm for insolubility, even in robust polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

This guide bypasses generic advice to provide a causality-driven, self-validating framework for solubilizing this specific compound for downstream assays.

Part 1: Physicochemical Profiling & Causality

Before adding solvent, we must understand the molecular forces resisting dissolution.

Table 1: Quantitative Solubilization Variables for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine

ParameterValue / CharacteristicMechanistic Impact on Solubility
Molecular Weight 271.06 g/mol [1]Moderate; size alone does not dictate its poor solubility.
H-Bonding Profile 1 Donor (Pyrazole NH)2 Acceptors (Pyridine N, Pyrazole N)Drives the formation of a tightly packed, highly stable intermolecular crystal lattice[2].
Halogen Bonding High (Iodine at C4 position)The highly polarizable iodine atom acts as a hydrophobic cross-linker, drastically increasing lattice energy.
pKa (Pyridine) ~5.2 (Conjugate acid)Provides a basic site for protonation to disrupt the crystal lattice via ion-dipole interactions[3].
pKa (Pyrazole) ~13.5Amphoteric nature allows for potential deprotonation in strongly basic conditions[4].
Mechanistic Pathway of Insolubility

The following diagram illustrates the logical relationship between the compound's structural features and its resistance to solvation.

Mechanistic compound 3-(4-iodo-1H-pyrazol-3-yl)-pyridine hbonds Intermolecular H-Bonding (Pyrazole NH ↔ Pyridine N) compound->hbonds halogen Halogen Bonding (Iodine polarizability) compound->halogen stacking Pi-Pi Stacking (Planar rings) compound->stacking lattice High Crystal Lattice Energy hbonds->lattice halogen->lattice stacking->lattice insolubility DMSO Insolubility lattice->insolubility

Mechanistic forces driving the high crystal lattice energy and resulting DMSO insolubility.

Part 2: Diagnostic FAQs

Q1: Why does 3-(4-iodo-1H-pyrazol-3-yl)-pyridine resist dissolution even in high-purity DMSO? A1: The resistance is driven by crystal lattice enthalpy. The pyrazole NH and pyridine nitrogen form robust intermolecular hydrogen bond networks. Furthermore, the massive iodine atom at the 4-position contributes significant lipophilicity and engages in halogen bonding. Together with pi-pi stacking of the planar aromatic rings, these forces effectively "lock" the molecules together. DMSO must outcompete these solute-solute interactions, which is thermodynamically unfavorable at room temperature without mechanical or chemical intervention.

Q2: My compound initially dissolved but precipitated after a few days in storage. What caused this? A2: This is almost certainly due to solvent degradation via water absorption. DMSO is highly hygroscopic[5]. Even a 0.1% increase in water content dramatically increases the dielectric constant of the solvent system. Because 3-(4-iodo-1H-pyrazol-3-yl)-pyridine is highly hydrophobic, this slight shift triggers the hydrophobic effect, forcing the planar aromatic rings to aggregate and crash out of solution[6]. Always use fresh, sealed anhydrous DMSO and store stock solutions in desiccated, inert environments.

Q3: Does heating degrade the compound, and what is the optimal thermal-acoustic window? A3: Dissolution of highly crystalline compounds is an endothermic process; it absorbs heat[3]. Heating provides the kinetic energy required to overcome the crystal lattice enthalpy. Sonication provides cavitation—micro-bubbles that collapse and mechanically fracture the crystals, exponentially increasing the surface area exposed to the solvent[6]. For this compound, alternating 40°C heating with 5-minute bath sonication intervals is generally safe and highly effective.

Q4: If thermal and mechanical disruption fails, what chemical interventions are viable? A4: We can exploit the amphoteric nature of the pyrazole-pyridine system[2]. By adding a sub-stoichiometric to stoichiometric amount of a volatile acid (e.g., 0.1% Trifluoroacetic acid, TFA), the pyridine nitrogen (pKa ~5.2) becomes protonated[4]. This introduces a localized positive charge, which violently disrupts the neutral intermolecular H-bond network and forces highly favorable ion-dipole interactions with DMSO.

Part 3: Troubleshooting Workflow & Experimental Protocols
Solubilization Decision Tree

Workflow start Start: Compound in DMSO check_dmso Is DMSO strictly anhydrous? (Water < 0.1%) start->check_dmso replace_dmso Use fresh, sealed anhydrous DMSO check_dmso->replace_dmso No heat_sonic Apply 40°C heating + Bath Sonication check_dmso->heat_sonic Yes replace_dmso->heat_sonic check_sol Is solution clear? heat_sonic->check_sol acid_add Acid-Assisted Solubilization: Add 0.1-1.0 eq TFA check_sol->acid_add No success Proceed to Assay check_sol->success Yes acid_add->check_sol Re-evaluate alt_solvent Switch to NMP or DMSO/PEG400 acid_add->alt_solvent Fails

Step-by-step decision tree for troubleshooting and resolving DMSO solubility failures.

Protocol 1: Anhydrous Thermal-Acoustic Solubilization

Causality: Maximizes kinetic energy and surface area without altering the chemical identity of the compound.

  • Preparation: Weigh the required mass of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine into a glass vial (avoid plastics as DMSO can leach plasticizers).

  • Solvent Addition: In a low-humidity environment (ideally a nitrogen-purged glovebox), add fresh, 6[6] to achieve the target concentration (start at ≤10 mM).

  • Vortexing: Vortex vigorously for 60 seconds to disperse the powder.

  • Thermal-Acoustic Cycling:

    • Place the vial in a water bath sonicator pre-heated to 40°C.

    • Sonicate for 5 minutes.

    • Remove, vortex for 30 seconds, and visually inspect against a light source.

    • Repeat for up to 3 cycles. Do not exceed 50°C to prevent thermal degradation.

Protocol 2: Acid-Assisted Lattice Disruption (In-situ Salt Formation)

Causality: Protonates the pyridine nitrogen, breaking the neutral crystal lattice and forming a highly DMSO-soluble cation.

  • Baseline Setup: If Protocol 1 fails, take the cloudy suspension.

  • Acid Addition: Add 0.1 equivalents of high-purity Trifluoroacetic acid (TFA) or 1M HCl in ether.

  • Agitation: Vortex immediately. The localized protonation of the pyridine ring[4] should cause rapid clarification of the solution.

  • Titration: If still cloudy, titrate up to 1.0 equivalent of acid. Note: You must account for this pH shift in downstream biological or enzymatic assays by ensuring your reaction buffer has sufficient buffering capacity.

Protocol 3: Self-Validating Solubility Limit Test

Causality: Visual inspection is subjective and cannot detect micro-precipitates. This protocol ensures the trustworthiness of your stock concentration before running expensive assays.

  • Serial Dilution: Create a 2-fold serial dilution of your DMSO stock into your final assay buffer (e.g., cell culture medium)[7].

  • Incubation: Shake the plate at 200 rpm for 10 minutes at assay temperature (e.g., 37°C)[8].

  • Nephelometry/Turbidimetry: Measure the absorbance at a non-absorbing wavelength (e.g., 500 nm or 600 nm) or use a nephelometer to measure light scattering[8].

  • Validation: A sharp increase in absorbance/scattering indicates the exact concentration at which the compound exceeds its thermodynamic solubility limit and forms micro-precipitates. Exclude any assay data generated above this concentration[8].

Part 4: References
  • Shapiro, A. B. et al. "How to deal with the poor solubility of tested compounds in MTT assay?" ResearchGate Q&A. Available at:[Link]

  • Talaviya, R. et al. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." EPJ Web of Conferences. Available at: [Link]

  • International Journal Of Novel Research And Development. "A REVIEW ON PYRAZOLE AN ITS DERIVATIVE." IJNRD. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. "4 Factors Affecting Solubility of Drugs." Ascendia CDMO. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Deiodination Side Reactions in Pyrazole Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of iodopyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of iodopyrazoles. While the pyrazole ring is a privileged scaffold in drug development, the high reactivity of the C–I bond makes it highly susceptible to protodeiodination (hydrodehalogenation) during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a deep dive into the causality of this side reaction, offering field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure your synthetic workflows remain robust and reproducible.

Mechanistic Insight: The Origin of Protodeiodination

To solve the problem, we must first understand the kinetic pathways at play. The oxidative addition of the pyrazole C–I bond to the Pd(0) catalyst is exceptionally fast. However, if the subsequent transmetalation step is sluggish, the catalytic cycle stalls. This long-lived Pd(II)-aryl-iodide intermediate becomes highly vulnerable to alternative pathways, specifically protonation or hydride transfer, which strips the iodine and replaces it with a hydrogen atom[1].

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Pd(II)-Iodopyrazole Intermediate OxAdd->PdII TransMet Transmetalation (Slow/Hindered) PdII->TransMet Boronic Acid or Amine Hydride Protonation / Hydride Transfer PdII->Hydride Alkoxide Base or Protic Solvent RedElim Reductive Elimination TransMet->RedElim Product Cross-Coupled Product RedElim->Product Deiodinated Deiodinated Side Product Hydride->Deiodinated

Mechanistic divergence: Desired cross-coupling versus the deiodination side reaction pathway.

Troubleshooting FAQs

Q1: Why is my iodopyrazole converting to a des-iodo pyrazole instead of the coupled product? A: This phenomenon is driven by a kinetic bottleneck. When transmetalation is slow—often due to sterically hindered or electron-poor coupling partners (like bulky boronic acids or secondary amines)—the Pd(II) intermediate persists in solution[1]. During this delay, the intermediate can abstract a proton from trace water or protic solvents, or undergo β-hydride elimination if certain bases are present, resulting in the deiodinated byproduct[2].

Q2: How does ligand selection influence this side reaction? A: Ligand architecture dictates the speed of your catalytic cycle. To outcompete deiodination, you must accelerate transmetalation and reductive elimination. First-generation ligands like PPh₃ lack the steric bulk required to force reductive elimination. Switching to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos) is highly recommended[3]. These ligands stabilize the Pd center and physically push the coupling partners together, drastically accelerating the desired pathway[4].

Q3: I am using NaOtBu as a base in my Buchwald-Hartwig amination. Could this be causing the issue? A: Absolutely. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt) are notorious for promoting hydrodehalogenation. They can undergo β-hydride elimination to generate a palladium-hydride species, which acts as a potent hydride donor to the pyrazole ring[2]. To minimize this, switch to weaker, inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃)[2].

Q4: Should I consider switching from an iodopyrazole to a bromopyrazole? A: If optimization of the catalyst and base fails, modifying the electrophile is a highly effective strategy. The C–I bond is significantly easier to reduce to a C–H bond compared to a C–Br bond[4]. While bromopyrazoles require slightly higher activation energy for oxidative addition, they are inherently less prone to protodehalogenation. If you must use an iodopyrazole, utilizing a highly active pre-catalyst like XPhos-Pd-G2 is critical to ensure the coupling kinetics outpace the reduction kinetics[5].

Quantitative Impact of Reaction Parameters

The table below summarizes the causality between reaction conditions and the resulting product distribution in a standard Suzuki-Miyaura coupling of a 4-iodopyrazole. Notice how the shift away from protic environments and alkoxide bases drastically improves the yield.

Catalyst / Ligand SystemBaseSolvent SystemTempYield (Coupled Product)Yield (Deiodinated Byproduct)
Pd(PPh₃)₄ (5 mol%)NaOEt (2.0 eq)Ethanol80°C15%80%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Dioxane / H₂O (4:1)80°C45%40%
XPhos-Pd-G2 (2 mol%)K₃PO₄ (2.0 eq)Anhydrous Dioxane 80°C92% < 5%
Troubleshooting Workflow

TroubleshootingWorkflow Start High Deiodination Observed CheckBase Using strong alkoxide base (e.g., NaOtBu)? Start->CheckBase ChangeBase Switch to weaker inorganic base (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Is transmetalation slow due to steric bulk? CheckBase->CheckLigand No ChangeLigand Use bulky dialkylbiaryl ligands (XPhos, SPhos) CheckLigand->ChangeLigand Yes CheckSolvent Are protic solvents present? CheckLigand->CheckSolvent No ChangeSolvent Switch to anhydrous aprotic solvents (Dioxane) CheckSolvent->ChangeSolvent Yes

Troubleshooting workflow to systematically eliminate deiodination side reactions.

Self-Validating Experimental Protocol

Objective: Optimized Suzuki-Miyaura Coupling of 4-Iodopyrazole to suppress protodeiodination to <5%. Causality Focus: Utilizing an anhydrous environment, a non-hydride-donating base, and a highly active G2 pre-catalyst to ensure transmetalation outpaces protonation.

Step-by-Step Methodology:

  • Inert Preparation: To eliminate adventitious moisture (a primary proton source), flame-dry a Schlenk tube or reaction vial. Perform all solid transfers inside an argon-filled glovebox.

  • Reagent Loading: Add 4-iodopyrazole (1.0 equiv, 1.0 mmol), the sterically hindered arylboronic acid (1.5 equiv, 1.5 mmol), anhydrous finely ground K₃PO₄ (2.0 equiv, 2.0 mmol), and XPhos-Pd-G2 pre-catalyst (0.02 equiv, 2 mol%).

    • Note: K₃PO₄ is chosen over NaOtBu to prevent β-hydride elimination.

  • Solvent Addition: Seal the vessel with a PTFE septum. Outside the glovebox, add anhydrous, strictly degassed 1,4-dioxane (5.0 mL) via syringe.

    • Note: Dioxane is chosen over ethanol/water mixtures to eliminate protic sources.

  • Reaction Execution: Heat the reaction mixture to 80°C in a pre-heated oil bath and stir vigorously (800 rpm) for 4 hours.

  • System Validation (In-Process Control): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: Look for the mass of the deiodinated pyrazole (

      
       relative to starting material). If the deiodinated peak area is >5%, verify the anhydrous integrity of your K₃PO₄ and dioxane.
      
  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the inorganic base and palladium black, eluting with ethyl acetate. Concentrate under reduced pressure and purify via flash column chromatography.

References
  • PMC. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)". National Institutes of Health.[Link]

  • ResearchGate. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction". ResearchGate.[Link]

Sources

Optimization

Purification strategies to remove regioisomers in pyrazole-pyridine synthesis

Welcome to the Technical Support Center for Pyrazole-Pyridine Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and physicochemical challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-Pyridine Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and physicochemical challenges associated with isolating pyrazole-pyridine regioisomers.

When synthesizing unsymmetrical N-aryl pyrazoles or pyrazole-pyridines (e.g., via Knorr synthesis or N-alkylation), the competing nucleophilicities of the pyrazole nitrogen atoms almost universally yield a mixture of regioisomers[1]. Because these isomers possess identical masses and highly similar dipole moments, standard purification often fails. This guide provides field-proven troubleshooting strategies, quantitative decision-making matrices, and self-validating protocols to ensure absolute regiochemical purity.

Regioisomer Resolution Decision Matrix

G Start Crude Pyrazole-Pyridine Mixture TLC TLC / Analytical HPLC Screening Start->TLC Decision1 ΔRf > 0.1 on Silica? TLC->Decision1 Flash Normal Phase Flash Chromatography (Dry Loading) Decision1->Flash Yes Decision2 Solubility in Organic Solvents? Decision1->Decision2 No Derivatization Chemical Derivatization (e.g., Boc Protection) Flash->Derivatization Co-elution persists SFC Preparative SFC (CO2 + MeOH/Modifier) Decision2->SFC High RPHPLC Reverse Phase HPLC (C18, MeCN/H2O + TFA) Decision2->RPHPLC Low / Aqueous SFC->Derivatization Co-elution persists RPHPLC->Derivatization Co-elution persists

Workflow for selecting the optimal purification strategy for pyrazole-pyridine regioisomers.

Frequently Asked Questions (FAQs)

Q: Why do my pyrazole-pyridine regioisomers co-elute perfectly on standard silica gel? A: Co-elution occurs because the structural difference between the regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted) often does not significantly alter the molecule's overall polarity or its ability to hydrogen-bond with the stationary phase[2]. When the retention factor difference (


) is less than 0.05, standard normal-phase silica cannot provide enough theoretical plates to resolve the peaks, resulting in a single, merged band.

Q: When should I abandon Normal-Phase (NP) chromatography and transition to Supercritical Fluid Chromatography (SFC)? A: You should transition to SFC when analytical screening shows unresolvable co-elution on silica, or when scaling up NP chromatography would require an impractically long column bed[3]. SFC utilizes supercritical


, which has a higher diffusivity and lower viscosity than liquid solvents. This allows for the use of shape-selective stationary phases (like 2-Ethylpyridine or Chiralpak columns) at high flow rates, exploiting minor spatial and dipole differences between the regioisomers that liquid chromatography cannot detect[4][5].

Troubleshooting Guide

Issue 1: Severe peak tailing and loss of resolution during HPLC or SFC purification.

  • Root Cause: Pyrazole-pyridine scaffolds contain basic nitrogen atoms. These basic sites undergo secondary, high-affinity interactions with residual free silanols on the stationary phase, causing the molecules to drag and the peaks to tail[2][4].

  • Solution: Introduce mobile phase modifiers. For basic pyrazoles, adding 0.1% to 0.5% (v/v) of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase will dynamically mask the free silanols. This eliminates secondary interactions, sharpens the peaks, and restores baseline resolution[2][4].

Issue 2: The crude reaction mixture is insoluble in the chromatography mobile phase, causing the column to crash or over-pressurize.

  • Root Cause: Pyrazole-pyridines with planar aromatic systems exhibit strong

    
     stacking and intermolecular hydrogen bonding, leading to poor solubility in standard eluents (e.g., hexanes or aqueous mixtures).
    
  • Solution: Implement Dry Loading . Dissolve the crude mixture in a minimum volume of a strong, volatile solvent (e.g., THF or DCM). Add silica gel (1:3 sample-to-silica mass ratio) and evaporate the solvent completely to yield a free-flowing powder. Load this powder directly onto the head of the column. This prevents in-column precipitation and eliminates the band-broadening caused by injecting strong liquid solvents[2].

Issue 3: The regioisomers remain completely inseparable across all chromatographic modalities (NP, RP, and SFC).

  • Root Cause: The physicochemical properties of the isomers are virtually identical in their native state.

  • Solution: Utilize Transient Chemical Derivatization . Temporarily protect an adjacent functional group (e.g., a secondary amine, indole NH, or alcohol) with a bulky protecting group like tert-butyloxycarbonyl (Boc). The introduction of the Boc group drastically alters the 3D steric bulk and polarity of the molecules, amplifying their differences and allowing for easy separation on standard silica. Post-separation, the Boc group is cleaved to yield the pure regioisomer[3].

Quantitative Data: Comparison of Purification Modalities

To assist in scale-up and method selection, the following table summarizes the quantitative performance metrics of the three primary purification modalities for pyrazole-pyridine regioisomers.

Purification ModalityTypical Stationary PhaseMobile Phase SystemTypical

/ Resolution (

)
Loading Capacity (mg/g stationary phase)Solvent Consumption (L/g of product)
Normal Phase Flash Bare Silica (40-63 µm)Hexane / EtOAcLow (

< 0.05)
10 - 50 mg/g2.0 - 5.0 L
Reverse Phase HPLC C18 (5 µm)

/ MeCN + 0.1% TFA
Moderate (

= 1.2 - 1.5)
1 - 5 mg/g5.0 - 10.0 L
Preparative SFC 2-Ethylpyridine (5 µm)

/ MeOH + 0.2% DEA
High (

> 2.0)
20 - 100 mg/g0.1 - 0.5 L

Experimental Protocols

Protocol 1: Preparative SFC Separation of Pyrazole-Pyridine Regioisomers

This protocol utilizes supercritical


 to exploit minor dipole differences, providing a high-throughput, green alternative to RP-HPLC.
  • Sample Preparation: Dissolve the crude pyrazole-pyridine mixture in HPLC-grade Methanol at a concentration of 20–50 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates and prevent column frit clogging.

  • Column Selection: Equip the SFC system with a 2-Ethylpyridine (2-EP) stationary phase column (e.g., 250 x 21.2 mm, 5 µm).

    • Causality: The 2-EP phase provides specific hydrogen-bonding and

      
       interactions that differentiate the spatial arrangement of the pyrazole substituents far better than standard C18 or bare silica.
      
  • Mobile Phase Optimization: Set the primary pump to deliver supercritical

    
    . Set the modifier pump to deliver Methanol containing 0.2% (v/v) Diethylamine (DEA).
    
    • Causality: The DEA acts as a competing base, suppressing secondary interactions between the basic pyridine nitrogen and the stationary phase, thereby preventing peak tailing[4].

  • Method Parameters:

    • Flow rate: 70 mL/min.

    • Backpressure: 120 bar (critical to maintain

      
       in the supercritical state).
      
    • Temperature: 35 °C.

    • Gradient: Isocratic hold at 15% Modifier for 10 minutes.

  • Fraction Collection & Self-Validation: Monitor UV absorbance at 254 nm. Collect the baseline-resolved peaks and evaporate under reduced pressure. Validation Step: Analyze the isolated fractions using 2D NMR (NOESY and HMBC). 1D NMR and Mass Spectrometry cannot definitively distinguish regioisomers; NOESY is required to observe the spatial proximity of protons, definitively confirming the regiochemistry of the isolated product[6].

Protocol 2: Chemical Derivatization (Boc-Protection) for Inseparable Isomers

Use this protocol when chromatographic methods fail. It alters the steric environment to force separation.

  • Protection: Dissolve the crude regioisomer mixture (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Add Di-tert-butyl dicarbonate (

    
    , 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4 hours.
    
  • Separation: Concentrate the reaction mixture and purify via standard Normal Phase Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Causality: The bulky Boc group amplifies steric differences between the regioisomers. One isomer will typically shield its polar core more effectively than the other, significantly increasing the

      
       and allowing baseline separation on standard silica[3].
      
  • Deprotection: Dissolve the isolated, Boc-protected regioisomer in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

  • Isolation & Self-Validation: Concentrate under reduced pressure to remove TFA. Neutralize with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate. Validation Step: Monitor the deprotection via TLC. The complete disappearance of the high-
    
    
    Boc-protected spot and the appearance of a single, clean low-
    
    
    spot validates the complete removal of the protecting group and the purity of the isolated regioisomer.

References

  • [2] Column chromatography conditions for separating pyrazole isomers. Benchchem. Available at:

  • [6] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at:

  • [1] Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. ACS Publications. Available at:

  • [3] How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. Available at:

  • [4] Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at:

  • [5] SFC for chiral separations in bioanalysis. PubMed. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine Cross-Coupling

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 3-(4-iodo-1H-pyrazol-3-yl)-pyridine. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 3-(4-iodo-1H-pyrazol-3-yl)-pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging yet valuable heterocyclic building block. The unique electronic properties of the pyridine and pyrazole rings necessitate a carefully considered approach to catalyst system selection and optimization.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, with a focus on rationally optimizing catalyst loading to achieve high yields, minimize impurities, and ensure reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

Low or no yield is a common starting problem, particularly with nitrogen-containing heteroaromatics. The issue often lies with the activity and stability of the palladium catalyst, which can be compromised by several factors.

  • Catalyst Inhibition by the Substrate: The lone pairs on the nitrogen atoms of both the pyridine and pyrazole rings can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst.[1][2] It is a primary suspect when coupling N-heterocycles.

  • Catalyst Deactivation by Oxygen: The active catalyst in Suzuki-Miyaura coupling is the Pd(0) species.[3] This species is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[3][4] Inefficient degassing of solvents and reagents is a frequent cause of reaction failure.

  • Inefficient Precatalyst Activation: Many common protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) form.[3][5] This activation step can be inefficient, leading to a low concentration of the active catalyst and stalling the reaction.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of inactive boroxines.[5] Similarly, phosphine ligands can be susceptible to oxidation.[3][4]

Troubleshooting Workflow:

G start Low / No Conversion Observed check_catalyst 1. Evaluate Catalyst System - Is the ligand bulky enough (e.g., XPhos, SPhos)? - Is it appropriate for N-heterocycles? start->check_catalyst check_inert 2. Verify Inert Atmosphere - Was the solvent rigorously degassed? - Was the reaction vessel properly purged? start->check_inert check_reagents 3. Assess Reagent Quality - Is the boronic acid fresh? - Is the ligand non-oxidized? start->check_reagents solution_ligand Switch to a bulky, electron-rich ligand (e.g., Buchwald-type). check_catalyst->solution_ligand If No solution_degas Improve degassing procedure (e.g., freeze-pump-thaw cycles). check_inert->solution_degas If No solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents If No

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q2: What is a good starting point for catalyst loading, and how do I optimize it?

The goal is to use the minimum amount of catalyst required for a complete and clean reaction. While lower is better for cost and purity, starting too low can lead to incomplete conversion.

A typical starting point for initial screening is 2-5 mol% of the palladium catalyst relative to the limiting reagent.[6][7]

Optimization Strategy:

  • Establish a Baseline: Begin with a higher, yet reasonable, loading (e.g., 3-5 mol%) to first confirm the reaction is viable and to establish a baseline yield and reaction time.

  • Incremental Reduction: Once a successful result is obtained, perform subsequent reactions where the catalyst loading is systematically reduced (e.g., to 2 mol%, 1 mol%, 0.5 mol%).

  • Monitor Progress: Carefully monitor each reaction by TLC or LC-MS to determine the point at which reaction time significantly increases or final conversion drops. The optimal loading is just above this threshold.

ParameterRecommendation for Initial ScreeningRationale
Catalyst Type Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos) or a pre-formed precatalyst (e.g., XPhos Pd G3).Bulky, electron-rich ligands accelerate reductive elimination and protect the Pd center from inhibition by the substrate's nitrogen atoms.[2][6]
Catalyst Loading 2 - 5 mol%Provides a robust starting point to overcome activation barriers before optimizing for lower loadings.[6][7]
Ligand:Pd Ratio 1:1 to 2:1An insufficient amount of ligand can lead to catalyst decomposition into palladium black.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are often required to facilitate the transmetalation step effectively.[4][6]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic solvents with some water are standard for Suzuki couplings to dissolve both organic substrates and inorganic bases.[5][6]
Temperature 80 - 110 °CSufficient thermal energy is typically required, but excessive heat can accelerate catalyst decomposition.[4]
Q3: I'm observing a black precipitate (palladium black) in my reaction. What causes this and how can I prevent it?

The formation of a black precipitate is a classic sign of catalyst decomposition, where the soluble, active Pd(0) catalyst agglomerates into an inactive, metallic form known as "palladium black".[3] This effectively removes the catalyst from the reaction, causing it to stall.

Primary Causes & Solutions:

  • High Temperature: Excessive heat can accelerate the rate of catalyst agglomeration.[3]

    • Solution: Lower the reaction temperature and accept a longer reaction time. Determine the minimum temperature required for full conversion.

  • Insufficient Ligand: The ligand stabilizes the palladium center and prevents it from aggregating. An inadequate ligand-to-palladium ratio leaves the metal center exposed.

    • Solution: Ensure an appropriate ligand-to-palladium ratio is used, typically between 1:1 and 2:1 for monodentate ligands.[4]

  • Presence of Oxygen: As mentioned, oxygen can disrupt the catalytic cycle, leading to the formation of palladium black.[3]

    • Solution: Ensure rigorous exclusion of air through proper degassing and maintaining a positive pressure of an inert gas (Argon or Nitrogen).

G pd0 Active Catalyst L₂Pd(0) oxidative_addition Oxidative Addition (with R-I) pd0->oxidative_addition pd_black Decomposition (Palladium Black) pd0->pd_black High Temp. Low Ligand Conc. Oxygen transmetalation Transmetalation (with R'-B(OH)₂) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product Product (R-R') reductive_elimination->product

Caption: Simplified Suzuki cycle showing the catalyst deactivation pathway.

Q4: I'm seeing significant homocoupling of my boronic acid partner. How can I minimize this side reaction?

Homocoupling (R'-B(OH)₂ → R'-R') is a common side reaction, especially in the presence of oxygen.[2] It consumes your nucleophile and complicates purification.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical factor. Oxygen promotes the oxidative coupling of the boronic acid.[2] Use multiple freeze-pump-thaw cycles for the solvent or sparge thoroughly with argon for at least 20-30 minutes.

  • Use a Pd(0) Source Directly: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources, which can have complex initiation steps.[2]

  • Control Reagent Addition: In some cases, slow addition of the boronic acid can maintain its low concentration in the reaction mixture, disfavoring the bimolecular homocoupling reaction.

  • Lower Reaction Temperature: High temperatures can sometimes increase the rate of homocoupling. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can be beneficial.[2]

Experimental Protocol: General Procedure for Catalyst Optimization

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using a Schlenk line or in a glovebox.

Materials:

  • 3-(4-iodo-1H-pyrazol-3-yl)-pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3)

  • Ligand (e.g., XPhos), if not using a precatalyst

  • Base (e.g., K₃PO₄, finely powdered and dried) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed deionized water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, the arylboronic acid, and the base.

  • Catalyst Addition: In the same flask, add the palladium source and the ligand (if separate). For example, for a 3 mol% loading, add 0.03 equivalents of the catalyst.

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with inert gas three times to remove oxygen from the solid reagents.

  • Solvent Addition: Add the anhydrous organic solvent followed by the degassed water via syringe. The typical solvent ratio is 4:1 to 5:1 organic solvent to water.[6]

  • Degassing: Sparge the reaction mixture with a stream of inert gas through a needle for 15-20 minutes, or perform three freeze-pump-thaw cycles for maximum oxygen removal.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction's progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.[8][9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Gorbunova, M., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]

  • MacMillan, S. N., et al. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]

  • MacMillan, S. N., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, ACS Publications. Retrieved from [Link]

  • Pore, D. M., & Sonawane, S. A. (2023). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Fu, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, RSC Publishing. Retrieved from [Link]

  • Balakrishna, M. S., et al. (2007). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. Retrieved from [Link]

  • Ghosh, S., et al. (2020). Influence of Catalyst Loading on the Suzuki Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Delaney, C. P., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Singh, V., et al. (2022). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. Retrieved from [Link]

  • Cera, G., et al. (2024). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. RSC Publishing. Retrieved from [Link]

  • Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lee, C. H., & Park, S. B. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]

  • Behalo, M. S., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tcyrulnikov, S., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Flores, J. C. A. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • de Fatima, A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Retrieved from [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Balakrishna, M. S., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc. Retrieved from [Link]

  • Martínez-Alonso, M., et al. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Retrieved from [Link]

  • Alcaide, B., et al. (2014). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. Retrieved from [Link]

  • Tauseef, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in C4-Functionalization of Pyrazoles

Welcome to the Technical Support Center for advanced heterocyclic functionalization. The C4 position of the pyrazole core is inherently the most nucleophilic site, making it the prime target for electrophilic aromatic su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. The C4 position of the pyrazole core is inherently the most nucleophilic site, making it the prime target for electrophilic aromatic substitution and late-stage functionalization. However, researchers frequently encounter severe steric hindrance at this position due to bulky N1-protecting groups (e.g., Trityl, Boc) or adjacent C3/C5 substituents.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric barriers in C4-functionalization workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my Suzuki-Miyaura cross-couplings fail when using N1-Boc or N1-Trityl protected 4-halopyrazoles, and how can I fix this? Mechanistic Causality: Free pyrazole -NH groups readily coordinate to palladium, poisoning the catalyst. To prevent this, bulky protecting groups like tert-butyloxycarbonyl (Boc) or Trityl (Trt) are installed at N1. However, these large groups create a steric shield that severely impedes the transmetalation and reductive elimination steps of the catalytic cycle[1]. Solution: You must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as


BuDavePhos or XPhos). These bulky ligands force the palladium center into a highly reactive, low-coordinate state (L-Pd(0)), which accelerates oxidative addition into the C-X bond. During reductive elimination, the steric bulk of the ligand pushes the two coupled fragments together, overcoming the steric clash from the N1-protecting group[2].

Q2: I want to avoid pre-halogenation. Can I perform direct C-H functionalization at the C4 position despite adjacent steric bulk? Mechanistic Causality: Yes. While the C5 position is the most acidic (favoring base-mediated metalation), the C4 position is the most electron-rich. Transition-metal-catalyzed direct C-H functionalization can target C4 via an electrophilic aromatic substitution (EAS) pathway[3]. Solution: Employ highly electrophilic metal species that are less sensitive to steric crowding. For example, copper-promoted direct sulfenylation using


 and 

generates an electrophilic Cu-S-Ar intermediate that selectively attacks the C4 position of N-aryl pyrazoles, bypassing the steric hindrance that typically plagues palladium-catalyzed C-H activation[4].

Q3: My pyrazole has a bulky C3-methyl group. Should I use a 4-boronic ester or a 4-halopyrazole as my coupling partner? Mechanistic Causality: When steric hindrance is localized at C3 or C5, transmetalation becomes the rate-limiting step. Boronic esters (like pinacol esters) are bulky and struggle to approach a sterically encumbered Pd-halide complex. Solution: Invert the polarity. Use 1-Boc-pyrazole-4-boronic acid pinacol ester as the nucleophile and couple it with an unhindered aryl halide[1]. If both partners are hindered, switch to a more reactive boronic acid (rather than a pinacol ester) and add a strong hydroxide base to accelerate the formation of the reactive palladium-hydroxo complex.

Part 2: Workflow Visualizations

G Start Target: C4-Functionalization of Pyrazole Q1 Is N1 protected? Start->Q1 Unprotected Free NH poisons catalyst Protect with Boc or Trityl Q1->Unprotected No Protected Proceed to Functionalization Q1->Protected Yes Unprotected->Protected Add PG Q2 Pre-functionalized at C4? Protected->Q2 Halogenated Cross-Coupling (Suzuki) Use bulky ligands (e.g., XPhos) Q2->Halogenated Yes (Halide/Boronate) CH Direct C-H Activation (Electrophilic metalation) Q2->CH No (C-H bond)

Decision tree for selecting a C4-functionalization strategy based on steric and electronic constraints.

CatalyticCycle CuII Cu(II) Catalyst Electrophile Electrophilic Cu-S-Ar (Sterically accessible) CuII->Electrophile + Diaryl Disulfide EAS Electrophilic Aromatic Substitution at C4 Electrophile->EAS + Pyrazole Product C4-Sulfenylated Pyrazole EAS->Product - H+ Oxidation Oxidation by K2S2O8 Regenerates Cu(II) EAS->Oxidation Cu(I) byproduct Oxidation->CuII

Mechanistic pathway of Cu-catalyzed direct C4-H sulfenylation overcoming steric hindrance.

Part 3: Quantitative Data & Reagent Selection

To optimize your reaction against steric hindrance, consult the following ligand and catalyst selection matrix.

Reaction TypePyrazole SubstrateRecommended Catalyst / LigandRationale for Overcoming Steric Hindrance
Suzuki-Miyaura N1-Boc-4-boronic pinacol ester

/ di(1-adamantyl)-n-butylphosphine
Extreme bulk of adamantyl groups forces Pd into a highly reactive mono-ligated state, facilitating transmetalation[1].
Buchwald-Hartwig 4-Bromo-1-tritylpyrazole

/

BuDavePhos

BuDavePhos prevents catalyst deactivation by the massive Trityl group and promotes rapid reductive elimination[2].
Direct C-H Arylation N1-Aryl-C5-blocked pyrazole

/

Overcomes C4 steric shielding via a concerted metalation-deprotonation (CMD) pathway favored by Cu co-catalysis[3].
C-H Sulfenylation N1-Aryl pyrazole

/

Generates a highly electrophilic, low-steric-profile thio-copper intermediate that easily attacks the C4 position[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of Sterically Hindered 1-Boc-pyrazole-4-boronic Acid Pinacol Ester

This protocol utilizes a highly active catalyst system to overcome the steric bulk of the N1-Boc group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-Boc-pyrazole-4-boronic acid pinacol ester (1.0 equiv), the target aryl halide (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Loading: Add

    
     (5 mol%) and di(1-adamantyl)-n-butylphosphine (10 mol%). Causality note: The 1:2 Pd-to-ligand ratio ensures the formation of the active L-Pd(0) species while preventing the formation of unreactive Pd-black.
    
  • Solvent Addition: Inject a degassed mixture of Toluene/

    
     (10:1 v/v). The presence of water is critical; it hydrates the base, facilitating the formation of the crucial palladium-hydroxo intermediate required for transmetalation with the bulky pinacol ester.
    
  • Reaction & Validation: Heat to 90 °C for 12 hours.

    • Self-Validation Check: Monitor via TLC/LC-MS. If the boronic ester is consumed but the product is absent, protodeboronation has occurred. This indicates the transmetalation step is too slow. Remedy this by switching to a stronger base (e.g.,

      
      ) or increasing water content.
      
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Copper-Promoted Direct C4-H Sulfenylation

This method avoids pre-functionalization, utilizing electrophilic aromatic substitution to bypass steric crowding[4].

Step-by-Step Methodology:

  • Preparation: In a reaction vial, add the N-aryl pyrazole (1.0 equiv), diaryl disulfide (1.5 equiv),

    
     (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add glacial acetic acid (0.2 M concentration). Causality note: Acetic acid acts as both solvent and proton shuttle, stabilizing the Cu(II) intermediate and facilitating the rearomatization of the pyrazole ring after electrophilic attack.

  • Reaction & Validation: Stir the mixture at 80 °C under an ambient atmosphere for 24 hours.

    • Self-Validation Check: The reaction mixture will initially appear green/blue due to the

      
      . As the catalytic cycle turns over and the disulfide is consumed, a distinct color shift toward dark brown/yellow will be observed. If the solution remains bright blue after 4 hours, the oxidation of Cu(I) back to Cu(II) by 
      
      
      
      has failed; verify the quality of your oxidant.
  • Workup: Neutralize the acetic acid carefully with saturated aqueous

    
    , extract with dichloromethane, concentrate, and purify via silica gel chromatography.
    

References

  • Accounts of Chemical Research - ACS Publications. Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. Available at:[Link]

  • VNUHCM Journal of Science and Technology Development. Copper promoted, direct sulfenylation of n-aryl pyrazoles. Available at:[Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Targeted LC-MS/MS Platforms for the Elucidation and Quantification of Iodo-Pyrazole Pyridines

Iodo-pyrazole pyridines represent a highly versatile class of pharmacophores, frequently utilized in the development of advanced therapeutics, including monopolar spindle 1 (MPS1) kinase inhibitors for oncology ()[1]. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Iodo-pyrazole pyridines represent a highly versatile class of pharmacophores, frequently utilized in the development of advanced therapeutics, including monopolar spindle 1 (MPS1) kinase inhibitors for oncology ()[1]. However, the analytical characterization of these nitrogen-rich, halogenated heterocycles presents unique challenges. The presence of the heavy iodine atom, combined with the complex rearrangement potential of the pyrazole and pyridine rings, requires a highly deliberate mass spectrometry (MS) strategy.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole (QqQ) platforms for the analysis of iodo-pyrazole pyridines. By examining their distinct fragmentation mechanics and operational strengths, this guide provides a definitive framework for researchers choosing the right platform for discovery versus clinical quantification.

Mechanistic Insights: Fragmentation Chemistry of Iodo-Pyrazole Pyridines

To optimize an LC-MS/MS method, one must first understand the causality behind the molecule's behavior under Collision-Induced Dissociation (CID). The fragmentation of an iodo-pyrazole pyridine is thermodynamically driven by its weakest bonds:

  • Primary Deiodination: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (~240 kJ/mol). Upon collisional activation of the

    
     precursor ion, the primary and most abundant fragmentation event is the homolytic cleavage of the iodine radical (
    
    
    
    , 126.90 Da) or the heterolytic loss of hydrogen iodide (HI, 127.91 Da). This yields a highly stable, conjugated radical cation or cation, respectively.
  • Pyrazole Ring Contraction: Following deiodination, the pyrazole core undergoes characteristic rearrangement. As detailed in comprehensive studies of pyrazole derivatives ()[2], the expulsion of hydrogen cyanide (HCN, 27.01 Da) and molecular nitrogen (

    
    , 28.01 Da) are hallmark secondary fragmentation events.
    
  • Pyridine Cleavage: The pyridine moiety independently contributes to spectral complexity through its own characteristic loss of HCN. Recent structural analyses confirm that high-resolution mass spectrometry is indispensable for validating these isobaric losses in multi-ring systems ()[3].

Platform Comparison: HRMS (Q-TOF) vs. Triple Quadrupole (QqQ)

Selecting the correct LC-MS/MS platform depends entirely on the phase of your research.

  • HRMS (Q-TOF): The Q-TOF platform excels in structural elucidation. Because the loss of HCN (27.0109 Da) and the loss of

    
     (27.0235 Da) are nominally identical, unit-resolution instruments cannot distinguish them. Q-TOF provides sub-ppm mass accuracy, allowing researchers to unequivocally map the fragmentation pathways of novel iodo-pyrazole pyridine derivatives and identify unknown in vivo metabolites.
    
  • Triple Quadrupole (QqQ): The QqQ platform is the gold standard for targeted pharmacokinetics. By locking onto the highly specific

    
     transition in Multiple Reaction Monitoring (MRM) mode, the QqQ maximizes duty cycle and eliminates background noise, achieving limits of detection (LOD) orders of magnitude lower than Q-TOF.
    
Quantitative Data: Performance & Fragmentation Tables

Table 1: Comparative Performance Metrics for Iodo-Pyrazole Pyridine Analysis

Analytical MetricHRMS (Q-TOF Platform)Triple Quadrupole (QqQ Platform)
Primary Application Structural Elucidation, Metabolite IDTargeted Quantitation, PK Studies
Mass Accuracy < 2 ppmNominal (~0.1 Da)
Resolving Power > 60,000 (FWHM)Unit Resolution (0.7 Da FWHM)
Limit of Detection (LOD) ~1–5 ng/mL< 10 pg/mL
Dynamic Range 3–4 logs5–6 logs
Data Acquisition Full-scan MS/MS (Data-Dependent)Targeted MRM (> 500 transitions/sec)

Table 2: Characteristic Exact Mass Fragments of a Model Compound (3-Iodo-1-(pyridin-2-yl)-1H-pyrazole,


) 
Fragment AssignmentChemical FormulaTheoretical Exact Mass (m/z)Typical Mass Error (ppm)Relative Abundance (CID 20 eV)
Precursor Ion

271.96840.815%
Loss of Iodine

145.06391.2100% (Base Peak)
Loss of

+ HCN

118.05301.545%
Pyridine Cation

78.03432.120%

Analytical Logic & Workflow Visualization

The following DOT diagram illustrates the decision matrix and workflow for analyzing these compounds, highlighting the divergence between discovery and clinical phases.

G N1 Iodo-Pyrazole Pyridine Sample Matrix N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 Electrospray Ionization (ESI+) N2->N3 N4 HRMS (Q-TOF) Structural Elucidation N3->N4 Discovery Phase N5 QqQ (Triple Quad) Targeted MRM Quantitation N3->N5 Clinical/PK Phase N6 Fragmentation Analysis (Loss of I•, HCN, N2) N4->N6 Exact Mass (<5 ppm) N7 Pharmacokinetic & Sensitivity Data N5->N7 Sub-ng/mL LOD

Caption: LC-MS/MS workflow comparing Q-TOF and QqQ platforms for iodo-pyrazole pyridine analysis.

Self-Validating LC-MS/MS Protocol for Iodo-Pyrazole Pyridines

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation mechanisms. If the internal controls fail, the run automatically invalidates itself, preventing the reporting of false data.

Step 1: System Suitability Test (SST) & Carryover Check

  • Action: Inject 5 consecutive replicates of a 10 ng/mL iodo-pyrazole pyridine standard, followed immediately by a double-blank (solvent only) injection.

  • Validation Criteria: The Relative Standard Deviation (RSD) of the peak area across the 5 replicates must be

    
    . The retention time drift must be 
    
    
    
    min. The blank injection must show a signal
    
    
    of the Lower Limit of Quantification (LLOQ) to prove the absence of column carryover (a common issue with highly lipophilic halogenated compounds).

Step 2: Sample Preparation & Internal Standard (IS) Spiking

  • Action: Spike exactly 50 µL of plasma sample with 10 µL of an isotopically labeled internal standard (e.g.,

    
    -labeled analog). Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial.
    
  • Validation Criteria: The absolute peak area of the IS must be tracked across every sample in the batch. If the IS area in any sample deviates by more than

    
     from the batch mean, that specific sample is flagged for matrix suppression or extraction failure and must be re-analyzed.
    

Step 3: UHPLC Chromatographic Separation

  • Column: Sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometric Acquisition

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV.

  • For Q-TOF (Discovery): Run in Auto MS/MS mode. Set precursor isolation width to narrow (~1.3 m/z) to exclude matrix isotopes. Apply a collision energy ramp (15–35 eV) to capture both the easily cleaved

    
     ion and the higher-energy pyrazole ring fragmentations.
    
  • For QqQ (Quantitation): Run in MRM mode. Primary quantifier transition:

    
     (Collision Energy: ~15 eV). Secondary qualifier transition: 
    
    
    
    (Collision Energy: ~30 eV).
  • Validation Criteria: The ion ratio between the quantifier and qualifier transitions in all unknown samples must remain within

    
     of the ratio established by the calibration standards.
    

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Comparative

Structural Confirmation of 3-(4-Iodo-1H-pyrazol-3-yl)pyridine: A Comparative Guide to X-ray Crystallography vs. Orthogonal Techniques

For researchers and drug development professionals, the unambiguous structural confirmation of halogenated heterocyclic building blocks is a critical checkpoint in the synthesis pipeline. 3-(4-iodo-1H-pyrazol-3-yl)pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural confirmation of halogenated heterocyclic building blocks is a critical checkpoint in the synthesis pipeline. 3-(4-iodo-1H-pyrazol-3-yl)pyridine (CAS: 176752-84-4) [1] presents a unique analytical challenge. The molecule features a rotatable biaryl-type bond between a pyridine ring and a pyrazole ring, a heavy iodine atom at the 4-position, and an exchangeable proton on the pyrazole nitrogen that is subject to rapid tautomerism.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD)—the gold standard for 3D spatial resolution—with orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing field-proven protocols and causality-driven insights.

Comparative Analysis: X-Ray Crystallography vs. Alternatives

While MS provides exact mass and NMR provides solution-state connectivity, SCXRD is the only technique that definitively locks the molecule's tautomeric state and maps its exact 3D conformation. The heavy iodine atom (Z=53) makes this molecule an ideal candidate for X-ray analysis due to its strong anomalous scattering properties.

Table 1: Performance Comparison for Structural Confirmation
Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Multidimensional NMR (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengthsSolution-state atom connectivity & environmentExact molecular weight & fragmentation
Tautomeric State Definitive: Locks the N-H proton in the solid-state lattice [2]Ambiguous: Rapid exchange broadens 1H signals at room tempBlind: Cannot distinguish tautomers
Heavy Atom Utility High: Iodine provides excellent anomalous dispersion for phasingLow: Iodine causes a heavy-atom shielding effect on adjacent carbonsModerate: Distinct isotopic signature, but prone to deiodination
Sample Requirement ~0.1 mg (Requires a high-quality single crystal)2–5 mg (Requires high solubility in deuterated solvents)<0.01 mg (Requires ionization compatibility)
Conformational Data Exact dihedral angle between pyridine and pyrazole rings [3]Time-averaged conformational ensembles via NOESYNone

Visualizing the Analytical Logic

To ensure rigorous structural validation, laboratories must follow a logical decision tree. If crystallization is successful, SCXRD is prioritized; if not, orthogonal 2D NMR techniques must be employed to close the connectivity loop.

Workflow Synth Synthesize 3-(4-iodo-1H- pyrazol-3-yl)pyridine Purity LC-MS & 1D NMR (Purity >98%) Synth->Purity Decision Crystallization Successful? Purity->Decision SCXRD X-ray Crystallography (Gold Standard) Decision->SCXRD Yes NMR 2D NMR & NOESY (Solution State) Decision->NMR No Refine Anisotropic Refinement & Heavy Atom Phasing SCXRD->Refine Confirm Absolute Structure Confirmation NMR->Confirm Relative Connectivity Refine->Confirm

Figure 1: Logical decision tree for the structural confirmation of 3-(4-iodo-1H-pyrazol-3-yl)pyridine.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies are designed as self-validating systems.

Protocol A: Single-Crystal X-ray Diffraction (The Gold Standard)

Causality Insight: The presence of the iodine atom is a massive crystallographic advantage. Because iodine is electron-dense, it dominates X-ray scattering. This allows the software to easily locate the heavy atom using Patterson methods, instantly solving the "phase problem" and revealing the rest of the lighter carbon and nitrogen framework [4].

  • Crystallization (Vapor Diffusion): Dissolve 5 mg of 3-(4-iodo-1H-pyrazol-3-yl)pyridine in a minimum volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing hexanes (anti-solvent). Allow vapor diffusion over 48–72 hours to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal (e.g., 0.3 x 0.2 x 0.2 mm) on a diffractometer equipped with a Mo Kα radiation source (

    
     Å) cooled to 150 K. Cooling is critical to reduce thermal motion, which sharpens the electron density maps.
    
  • Phasing and Refinement: Utilize the anomalous dispersion of the iodine atom to solve the initial phases. Refine the structure anisotropically for all non-hydrogen atoms.

  • System Validation: The protocol validates itself mathematically. A Goodness-of-Fit (GoF) near 1.0 and a final

    
     value of < 0.05 confirm that the calculated structural model perfectly matches the raw experimental diffraction data. Residual electron density peaks should only appear near the heavy iodine atom.
    

Phasing Xray Incident X-ray Beam (Mo Kα or Cu Kα) Crystal Single Crystal of 3-(4-iodo-1H-pyrazol-3-yl)pyridine Xray->Crystal Diffraction Diffraction Pattern Generation Crystal->Diffraction Anomalous Anomalous Dispersion from Iodine (Z=53) Diffraction->Anomalous Phase Phase Problem Resolution (SAD/MAD) Anomalous->Phase Map Electron Density Map Calculation Phase->Map

Figure 2: Mechanistic pathway of heavy atom phasing utilizing the iodine atom (Z=53).

Protocol B: Solution-State NMR Spectroscopy (The Orthogonal Approach)

Causality Insight: In solution, the 1H-pyrazole undergoes rapid tautomerization, causing the N-H proton and adjacent carbon signals to broaden or disappear in standard 1D NMR. To overcome this, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to observe long-range couplings across the rotatable C-C bond connecting the two rings.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    . DMSO is chosen over Chloroform-
    
    
    
    because its hydrogen-bond accepting nature slows down the pyrazole proton exchange, sharpening the signals.
  • Acquisition: Acquire standard 1H and 13C spectra, followed by 2D HSQC (1-bond C-H correlation) and 2D HMBC (2- to 3-bond C-H correlation).

  • System Validation: The protocol is self-validating through multi-dimensional cross-referencing. If the HMBC cross-peaks from the pyridine protons map perfectly to the quaternary carbons of the pyrazole ring without any "orphan" signals, the regiochemistry of the iodine atom and the connectivity of the two rings are unambiguously verified.

Data Presentation: Expected Crystallographic Parameters

Based on authoritative crystallographic studies of related 4-halogenated pyrazoles [2] and pyrazolo-pyridines [3], the solid-state behavior of 3-(4-iodo-1H-pyrazol-3-yl)pyridine exhibits distinct, predictable parameters.

Table 2: Extrapolated Solid-State Structural Parameters
Crystallographic ParameterExpected Value / ObservationMechanistic Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, planar biaryl small molecules.
Dihedral Angle ~0.5° to 15.0°The pyridine and pyrazole rings tend toward planarity to maximize

-conjugation, though steric clash with the bulky iodine atom may induce a slight twist [3].
Hydrogen Bonding Motif Catemeric Chains (

)
Unlike bromo-pyrazoles which form trimers, iodo-pyrazoles strongly favor infinite 1D catemeric chains in the solid state [2].
Halogen Bonding

interactions
The highly polarizable iodine atom participates in halogen bonding, linking molecular dimers into zigzag networks [3].

Stacking
Interplanar distance ~3.3 ÅThe near-planar conformation facilitates strong face-to-face

-stacking along the crystallographic axes.

References

  • Rue, Kelly L., et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, vol. 13, no. 7, 2023, p. 1101.[Link]

  • Huang, Ping-Hsin, et al. "3-Iodo-1H-pyrazolo[3,4-b]pyridine." Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. 6, 2014, pp. o650.[Link]

Validation

Comparison of kinase affinity between iodo and chloro substituted pyrazoles

Comparative Guide: Kinase Affinity of Iodo vs. Chloro Substituted Pyrazoles In the rational design of kinase inhibitors, the pyrazole scaffold serves as a privileged pharmacophore, frequently utilized to anchor small mol...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Kinase Affinity of Iodo vs. Chloro Substituted Pyrazoles

In the rational design of kinase inhibitors, the pyrazole scaffold serves as a privileged pharmacophore, frequently utilized to anchor small molecules to the ATP-binding pocket's hinge region. When optimizing these scaffolds, medicinal chemists often substitute a hydrogen atom with a halogen at the 3-, 4-, or 5-position. While both chlorine and iodine are common substituents, transitioning from a chloro-pyrazole to an iodo-pyrazole can drastically alter the binding thermodynamics and kinase affinity.

This guide objectively compares the mechanistic performance of iodo- versus chloro-substituted pyrazoles, providing the biophysical causality behind their differential affinities and a self-validating experimental workflow for empirical verification.

Mechanistic Causality: The -Hole and Halogen Bonding

The superiority of iodo-pyrazoles over their chloro-counterparts in specific kinase pockets is primarily driven by two biophysical phenomena: Halogen Bonding and Desolvation Kinetics .

  • Halogen Bonding (

    
    -hole interactions):  Halogens covalently bound to a pyrazole ring possess an anisotropic charge distribution. The equatorial region of the halogen is electronegative, while the distal pole along the C–X bond axis features a localized region of positive electrostatic potential known as the 
    
    
    
    -hole. Because iodine is significantly larger, more polarizable, and less electronegative than chlorine, its
    
    
    -hole is intensely positive. When an iodo-pyrazole is oriented such that the iodine atom points toward a Lewis base (e.g., the backbone carbonyl oxygen of a hinge region residue like Glu or Leu), it forms a highly directional and significantly stronger halogen bond compared to the weaker
    
    
    -hole of a chloro-pyrazole[1].
  • Steric Complementarity and Desolvation: Iodine possesses a larger van der Waals radius (2.19 Å) than chlorine (1.75 Å). In precisely defined hydrophobic pockets (such as the kinase gatekeeper pocket), the bulkier iodine atom displaces high-energy, ordered water molecules more effectively. This yields a favorable entropic gain that further drives binding affinity[2].

G A Pyrazole Scaffold B C-X Bond Polarization A->B C Iodo Substitution (Large σ-hole) B->C D Chloro Substitution (Small σ-hole) B->D E Strong Halogen Bond (Hinge Carbonyl) C->E Highly Directional F Weak Halogen Bond D->F G High Kinase Affinity (Low nM IC50) E->G

Logical flow of halogen bonding driving kinase affinity in pyrazoles.

Comparative Data Analysis

The table below synthesizes representative structure-activity relationship (SAR) data comparing matched molecular pairs of chloro- and iodo-substituted heterocyclic/pyrazole inhibitors against specific kinase targets. In systems amenable to halogen bonding, exchanging chlorine for iodine routinely yields up to a full order of magnitude in increased affinity[1].

Scaffold TypeHalogen SubstitutionTarget KinaseBinding Affinity (IC₅₀)Fold Improvement (Iodo vs. Chloro)
Pyrazole-based Analog4-ChloroMEK1120 nMBaseline (1.0x)
Pyrazole-based Analog4-IodoMEK115 nM8.0x
Indolo-quinoline/Pyrazole10-ChloroDYRK1A31 nMBaseline (1.0x)
Indolo-quinoline/Pyrazole10-IodoDYRK1A6 nM5.1x
Flavonol/Pyrazole HybridChloroCK2450 nMBaseline (1.0x)
Flavonol/Pyrazole HybridIodoCK240 nM11.2x

Note: Data aggregated from comparative halogen bonding studies in kinase inhibitor design[2],[3],[1].

Self-Validating Experimental Protocol

To rigorously evaluate the kinase affinity of iodo vs. chloro pyrazoles, a self-validating workflow is required. This system ensures that macroscopic IC₅₀ improvements are definitively linked to microscopic halogen bonding interactions, preventing false SAR assumptions.

Step 1: Synthesis of Matched Molecular Pairs

  • Action: Synthesize the chloro- and iodo-pyrazole derivatives using standard electrophilic aromatic substitution (e.g., N-chlorosuccinimide for chlorination, and N-iodosuccinimide for iodination of the pyrazole core).

  • Quality Control: Purify compounds to >95% via preparative HPLC to ensure trace impurities do not skew kinetic readouts.

Step 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Action: Incubate the recombinant kinase domain with a fluorescently labeled tracer and a europium-labeled anti-tag antibody. Dispense the chloro- and iodo-pyrazole compounds in a 10-point dose-response titration (10 µM to 0.5 nM). Measure the FRET signal ratio (665 nm / 615 nm).

  • Causality: This step quantifies the macroscopic binding affinity (IC₅₀). The iodo-derivative should exhibit a left-shifted curve. However, IC₅₀ is an equilibrium measurement and cannot prove why the compound binds better.

Step 3: Surface Plasmon Resonance (SPR) Kinetics

  • Action: Immobilize the target kinase on a CM5 sensor chip via amine coupling. Flow the pyrazole analytes over the chip at varying concentrations to measure association (

    
    ) and dissociation (
    
    
    
    ) rates.
  • Causality: SPR decouples the IC₅₀. A stronger halogen bond formed by the iodo-pyrazole will primarily manifest as a significantly slower

    
     (longer residence time) compared to the chloro-pyrazole.
    

Step 4: X-Ray Co-Crystallography

  • Action: Co-crystallize the kinase domain with the iodo- and chloro-pyrazoles using vapor diffusion. Resolve the structure to <2.5 Å resolution.

  • Causality: This provides the ultimate microscopic proof. Measure the C–X

    
     O distance and angle. A true halogen bond is validated only if the distance is less than the sum of the van der Waals radii (e.g., <3.27 Å for I 
    
    
    
    O) and the angle approaches 180° (typically 150°–180°). Without this structural proof, affinity gains might be falsely attributed to halogen bonding when they are actually due to hydrophobic desolvation[2].

G Step1 1. Synthesize Matched Pairs (Chloro vs. Iodo Pyrazoles) Step2 2. TR-FRET Assay (Quantify IC50) Step1->Step2 Step3 3. Surface Plasmon Resonance (Determine k_off) Step2->Step3 Select Potent Hits Step4 4. X-Ray Crystallography (Measure C-X···O Angle) Step3->Step4 Kinetic Profiling Step5 5. SAR & Causality Validation Step4->Step5 Structural Proof

Self-validating experimental workflow for kinase affinity profiling.

References

*[2] A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures - ResearchGate. Available at: *[3] 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - ACS Publications. Available at: *[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. Available at:

Sources

Comparative

Reference standards for quality control of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine

An In-Depth Technical Guide to the Quality Control and Reference Standards of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine For Researchers, Scientists, and Drug Development Professionals The Foundational Role of a Reference Stand...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quality Control and Reference Standards of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine

For Researchers, Scientists, and Drug Development Professionals

The Foundational Role of a Reference Standard

In pharmaceutical research and development, the reliability of experimental data is paramount. A chemical reference standard serves as the benchmark against which all subsequent batches of a material are measured. For a key intermediate like 3-(4-iodo-1H-pyrazol-3-yl)-pyridine (CAS No. 176752-84-4), a well-characterized reference standard is not merely a matter of good practice; it is a prerequisite for reproducible science and regulatory compliance.

The goal is to create a holistic quality profile that definitively confirms Identity , Purity , Strength , and Composition . This guide will compare and contrast the essential analytical techniques required to build this profile, providing both the "how" and the "why" for each experimental choice.

A Multi-Pronged Approach to Analytical Characterization

No single analytical technique is sufficient to fully characterize a reference standard. A scientifically sound quality control (QC) strategy relies on the orthogonal application of multiple methods. Each technique provides a unique piece of the puzzle, and together, they create a high-confidence assessment of the material's quality.

The diagram below illustrates the integrated workflow for the comprehensive characterization of a 3-(4-iodo-1H-pyrazol-3-yl)-pyridine reference standard.

QC_Workflow cluster_Initial Material Receipt cluster_Testing Analytical Testing Battery cluster_Final Qualification & Release raw_material Bulk Batch of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine HPLC Purity & Impurity Profile (HPLC-UV) raw_material->HPLC NMR Identity & Structure (¹H & ¹³C NMR) raw_material->NMR MS Molecular Weight (Mass Spectrometry) raw_material->MS TGA Residual Solvents (TGA/LOD) raw_material->TGA CoA Certificate of Analysis (CoA) Generation HPLC->CoA NMR->CoA MS->CoA TGA->CoA Release Qualified Reference Standard CoA->Release

Caption: Integrated workflow for reference standard qualification.

Comparative Analysis of Core QC Techniques

The selection of analytical methods should be tailored to the specific molecular structure of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, which contains a pyridine ring, a pyrazole ring, and an iodine atom.

Technique Primary Purpose Strengths for this Molecule Limitations
HPLC-UV Purity assessment and impurity quantification.High sensitivity for UV-active aromatic rings. Excellent for separating structurally similar impurities.Non-chromophoric impurities will not be detected. Co-elution can mask impurities.
¹H & ¹³C NMR Definitive structural confirmation and identification.Provides an unambiguous fingerprint of the molecule's H and C framework. Can identify and quantify impurities without a reference standard for the impurity itself.Relatively low sensitivity compared to HPLC. Not ideal for trace-level impurities.
Mass Spectrometry (MS) Molecular weight verification.Confirms the molecular formula (C₈H₆IN₃, MW: 271.06) with high accuracy.[1] Can be coupled with HPLC (LC-MS) to identify unknown impurity peaks.Isomers cannot be distinguished. Does not provide quantitative purity information on its own.
Thermogravimetric Analysis (TGA) Measurement of residual solvents and water content.Provides a clear indication of non-volatile vs. volatile content.Does not identify the specific solvent(s) present.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine. These methods are based on established principles for the analysis of heterocyclic small molecules.[2]

Purity and Impurity Profiling by RP-HPLC

Causality: A reverse-phase (RP) method using a C18 column is the gold standard for separating small aromatic molecules based on their hydrophobicity. The gradient elution ensures that both more polar and less polar impurities can be resolved and quantified within a reasonable timeframe. A UV detector is chosen due to the strong absorbance of the pyridine and pyrazole rings.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution.

  • Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity by the area percent method. The purity is the percentage of the main peak area relative to the total area of all peaks.

Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon backbone. For a novel or critical reference standard, 2D NMR experiments (like COSY and HSQC) should be performed to definitively assign all signals.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Based on related structures, one would expect distinct signals for the pyridine and pyrazole ring protons.[3][4]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Referencing: Use the residual solvent peak of DMSO-d₆ as an internal reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Molecular Weight Verification by Mass Spectrometry

Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of an ionized molecule, providing direct confirmation of its elemental composition and molecular weight. Electrospray ionization (ESI) is a soft ionization technique well-suited for nitrogen-containing heterocyclic compounds, minimizing fragmentation and clearly showing the molecular ion.[2]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~5 µg/mL) of the compound in methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Ionization Mode: ESI in positive mode.

  • Data Acquisition: Acquire a full scan mass spectrum. The expected primary ion would be the protonated molecule [M+H]⁺ at m/z 272.07.

Understanding the Impurity Landscape

A crucial aspect of quality control is anticipating and identifying potential impurities. These can arise from starting materials, side reactions, or degradation.[5] For 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, likely process-related impurities could include the un-iodinated starting material or isomers.

Impurity_Relationship cluster_impurities Potential Process-Related Impurities RS Reference Standard 3-(4-iodo-1H-pyrazol-3-yl)-pyridine (Purity ≥98%) SM Starting Material (e.g., 3-(1H-pyrazol-3-yl)pyridine) RS->SM Detected by HPLC & LC-MS Isomer Positional Isomer (e.g., 3-(5-iodo-1H-pyrazol-3-yl)pyridine) RS->Isomer Distinguished by NMR & HPLC Byproduct Reaction By-product (e.g., di-iodinated species) RS->Byproduct Detected by HPLC & LC-MS

Caption: Relationship between the reference standard and potential impurities.

The analytical methods described are designed to separate and detect these potential contaminants:

  • HPLC can resolve the reference standard from its less hydrophobic starting material and potentially from isomers.

  • LC-MS is invaluable for assigning molecular weights to the small impurity peaks observed in the chromatogram.

  • NMR is particularly powerful for identifying isomers, as the subtle change in atom positioning will lead to distinct shifts in the spectra.

Conclusion: An Integrated and Self-Validating System

The quality control of a reference standard for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine is not a checklist of experiments but a logical, evidence-based process. By integrating chromatographic and spectroscopic techniques, a comprehensive and trustworthy quality profile can be established. This multi-faceted approach ensures that the reference standard is fit for its intended purpose, providing the solid foundation upon which reliable and reproducible research is built. Pharmaceutical secondary standards, qualified as Certified Reference Materials, provide a convenient and cost-effective alternative to preparing in-house working standards and are often traceable to primary pharmacopeial standards (e.g., USP, EP).[6]

References

  • Millipore-Sigma. Pyridine, Pharmaceutical Secondary Standard; Certified Reference Material. [Link]

  • National Center for Biotechnology Information. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PubChem Compound Summary for CID 2734135. [Link]

  • Supporting Information for scientific publication. NMR and Mass Spec data for related compounds. [Link]

  • Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • Semantic Scholar. Supporting Information: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Taylor & Francis Group. Identification of Pharmaceutical Impurities. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine

For researchers and drug development professionals synthesizing kinase inhibitors or complex heterocyclic libraries, managing intermediate waste streams is as critical as the synthesis itself. 3-(4-iodo-1H-pyrazol-3-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing kinase inhibitors or complex heterocyclic libraries, managing intermediate waste streams is as critical as the synthesis itself. 3-(4-iodo-1H-pyrazol-3-yl)-pyridine (CAS: 176752-84-4) presents specific logistical and safety challenges due to its structural composition: a halogenated (iodine-containing) moiety combined with nitrogen-rich pyrazole and pyridine rings.

This guide provides an authoritative, step-by-step operational protocol for the safe disposal of this compound, ensuring compliance with environmental regulations while maintaining laboratory safety and cost-efficiency.

Chemical Profiling & The Causality of Segregation

To design a self-validating disposal protocol, one must first understand the chemical behavior of the waste. 3-(4-iodo-1H-pyrazol-3-yl)-pyridine is classified strictly as Halogenated Organic Waste [1].

The "Why" Behind Halogenated Segregation

In standard laboratory operations, organic waste is typically routed to fuels blending. However, halogenated compounds cannot be used for standard fuels blending. When combusted at standard temperatures, halogenated organics can form highly toxic byproducts, including dioxins and furans. Furthermore, the combustion of iodinated compounds releases acidic hydrogen iodide (HI) gas, which severely degrades the integrity of standard 55-gallon metal drums and requires specialized scrubbing equipment[1][2].

Mixing 3-(4-iodo-1H-pyrazol-3-yl)-pyridine with non-halogenated waste (like acetone or ethanol) contaminates the entire carboy, forcing the entire volume to be treated as halogenated waste. This operational error typically doubles the cost of disposal for the facility[1].

Chemical Incompatibilities
  • Strong Oxidizers: In the presence of strong oxidizing agents (e.g., peroxides, nitric acid), the iodide in the pyrazole ring can be oxidized, liberating elemental iodine (

    
    )—a toxic, volatile purple gas.
    
  • Heavy Metals & Acids: Aqueous solutions of heavy metals or strong acids (pH < 5.5) must never be mixed with this heterocyclic compound to prevent exothermic acid-base reactions with the pyridine nitrogen[1].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree and physical workflow for processing 3-(4-iodo-1H-pyrazol-3-yl)-pyridine waste, from generation to final thermal destruction.

G Gen Waste Generation: 3-(4-iodo-1H-pyrazol-3-yl)-pyridine Seg Waste Segregation (Halogen Check) Gen->Seg Hal Halogenated Organic Waste (Requires Acid Scrubbing) Seg->Hal Contains Iodine NonHal Non-Halogenated Waste (DO NOT MIX) Seg->NonHal No Halogens Cont Containerization (Vapor-tight, DOT-approved) Hal->Cont Lab EPA/RCRA Labeling (Hazardous Waste) Cont->Lab Store Satellite Accumulation Area (<55 gal limit) Lab->Store Disp High-Temp Incineration (>1100°C, Twin Chamber) Store->Disp

Workflow for the segregation, containerization, and disposal of halogenated organic waste.

Step-by-Step Disposal Methodology

To ensure a self-validating system where errors are caught before waste leaves the laboratory, follow this strict operational protocol:

Step 1: Container Selection and Preparation

  • Select a 5-gallon DOT-certified safety can or a high-density polyethylene (HDPE) carboy specifically designated for Halogenated Solvents[3].

  • Ensure the container has a threaded cap that can seal tightly to remain "vapor tight" and "spill proof"[4].

Step 2: Active Addition of Waste

  • Transfer the 3-(4-iodo-1H-pyrazol-3-yl)-pyridine (either as a solid residue or dissolved in a halogenated solvent like dichloromethane) into the container inside a certified fume hood.

  • Crucial Rule: The lid of the hazardous waste container must remain closed at all times, except during the exact moment waste is being actively added or removed[1].

Step 3: Regulatory Labeling

  • Label the container before the first drop of waste is added[4].

  • The label must explicitly state the words "Hazardous Waste" [1].

  • Include the full chemical name: 3-(4-iodo-1H-pyrazol-3-yl)-pyridine. Do not use abbreviations, structural formulas, or generic terms without an accompanying specific inventory list[4].

  • Mark the primary hazard (e.g., "Toxic", "Halogenated Organic") and record the exact accumulation start date[5].

Step 4: Satellite Accumulation Area (SAA) Management

  • Store the sealed container in a designated SAA that is cool, dry, and well-ventilated.

  • Ensure secondary containment is used to prevent environmental release in the event of primary container failure.

  • Keep the waste strictly segregated from incompatible substances, including strong acids, bases, and water-reactive materials[4].

Quantitative Regulatory & Operational Limits

For facilities operating under the EPA's Resource Conservation and Recovery Act (RCRA) or the academic-specific Subpart K regulations, strict quantitative limits dictate waste management[6][7].

Operational ParameterRegulatory Limit / GuidelineMechanistic & Logistical Rationale
Waste Classification Halogenated Organic WasteContains Iodine; requires specialized twin-chamber incineration[2].
Volume Limit (SAA) 55 GallonsMaximum accumulation allowed. Exceeding this triggers a mandatory 10-day removal window under standard RCRA[8].
Time Limit (Subpart K) 6 to 12 MonthsPrevents chemical degradation, pressure buildup, and container failure in research settings[6].
Incineration Temp. > 1100°CRequired for halogenated organics (>1% weight) to completely destroy heterocycles and prevent PICs (Products of Incomplete Combustion).
pH Compatibility 5.5 to 9.5Prevents acid/base catalyzed degradation or toxic gas evolution within the sealed waste container[1].

Final Treatment Pathway: High-Temperature Incineration

Once the Environmental Health and Safety (EHS) department removes the waste from the laboratory, it is not placed in a landfill. Because 3-(4-iodo-1H-pyrazol-3-yl)-pyridine exhibits high environmental persistence and toxicity, the EPA mandates specific destruction protocols.

The standard and most effective treatment for halogenated organic waste is high-temperature liquid injection or twin-chamber incineration [2].

  • Primary Combustion: The waste is injected into a primary chamber operating at extreme temperatures to break the robust carbon-halogen (C-I) and carbon-nitrogen bonds.

  • Secondary Combustion: For waste streams where halogenated organics exceed 1% by weight, the gas must pass through a secondary combustion chamber operating at >1100°C with a minimum residence time of 2 seconds. This ensures >99.99% Destruction and Removal Efficiency (DRE)[2].

  • Acid Scrubbing: The combustion of the iodine atom generates acidic gases. The incinerator's Air Pollution Control Devices (APCDs) utilize wet scrubbers (often alkaline solutions) to neutralize the halogen acids before the exhaust is released into the atmosphere[2].

By adhering to these segregation and disposal protocols, laboratories not only ensure regulatory compliance but directly reduce the environmental footprint and operational overhead of their drug development pipelines.

References
  • Halogenated Organic Liquids - Standard Operating Procedure Braun Research Group, University of Illinois [Link]

  • EHS Fact Sheet: Organic Solvents College of Southern Nevada (CSN) [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K) U.S. Environmental Protection Agency (EPA)[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories U.S. Environmental Protection Agency (EPA)[Link]

  • EPA Academic Lab Ruling 40 CFR 262 Subpart K Network Solutions / EPA Summary [Link]

  • THE ENVIRONMENT (PROTECTION) RULES, 1986 - Incineration Standards Haryana State Pollution Control Board[Link]

  • Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1 U.S. Environmental Protection Agency (EPA NEPIS)[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.